molecular formula C8H8N2O3 B1296485 N-Methyl-4-nitrobenzamide CAS No. 2585-23-1

N-Methyl-4-nitrobenzamide

Cat. No.: B1296485
CAS No.: 2585-23-1
M. Wt: 180.16 g/mol
InChI Key: UZWAQQSVGQEZRY-UHFFFAOYSA-N
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Description

N-Methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406838. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9-8(11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWAQQSVGQEZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324490
Record name N-Methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2585-23-1
Record name 2585-23-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methyl-4-nitrobenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-nitrobenzamide is a chemical compound with the formula C₈H₈N₂O₃. This document provides a detailed overview of its chemical properties, structure, and a representative synthetic protocol. While this compound belongs to the broader class of benzamides, which are known to exhibit a range of biological activities, including the inhibition of poly(ADP-ribose) polymerase (PARP), specific details regarding its direct interaction with signaling pathways are not extensively documented in publicly available literature. This guide summarizes the known chemical data and provides a logical experimental workflow for its synthesis and purification.

Chemical Properties and Structure

This compound is a derivative of benzamide with a methyl group attached to the amide nitrogen and a nitro group at the para position of the benzene ring.[1] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring.

Quantitative Data
PropertyValueSource
Molecular Formula C₈H₈N₂O₃PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
CAS Number 2585-23-1Sigma-Aldrich
IUPAC Name This compoundPubChem[1]
Canonical SMILES CNC(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-]PubChem[1]
InChI Key UZWAQQSVGQEZRY-UHFFFAOYSA-NPubChem[1]
Physical State Solid (Predicted)
Melting Point Not explicitly available
Boiling Point Not explicitly available
Solubility Not explicitly available
Spectroscopic Data

Spectroscopic data for this compound, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available through various chemical databases. This data is crucial for the structural confirmation of the synthesized compound.

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar benzamide derivatives.

Materials:

  • 4-Nitrobenzoyl chloride

  • Methylamine (e.g., 40% solution in water)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Methylamine: Slowly add methylamine (1.1 eq) dropwise to the stirred solution of 4-nitrobenzoyl chloride. The reaction is exothermic and the temperature should be maintained at or below room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Procedure:

  • Solvent Selection: Based on the principle of "like dissolves like," a polar solvent such as ethanol or a mixture of ethanol and water is a suitable choice for the recrystallization of the moderately polar this compound.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Biological Activity and Signaling Pathways

Benzamide and its derivatives are a class of compounds known to be inhibitors of poly(ADP-ribose) polymerase (PARP).[2][3][4][5][6] PARP is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. The nicotinamide moiety of NAD+ is the substrate for PARP, and benzamides act as competitive inhibitors due to their structural similarity to nicotinamide.[7][8][9][10]

DNA damage, induced by agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), activates PARP, which then synthesizes poly(ADP-ribose) chains on nuclear proteins, a process crucial for DNA repair.[11][12][13][14][15] Inhibition of PARP can potentiate the effects of DNA-damaging agents, a strategy utilized in cancer therapy.

While the general class of benzamides has been studied as PARP inhibitors, specific experimental data detailing the inhibitory activity of this compound against PARP or its effect on specific signaling pathways is not extensively available in the public domain. Therefore, a specific signaling pathway diagram for this compound cannot be constructed at this time.

However, a logical workflow for investigating the potential PARP inhibitory activity of this compound can be proposed.

Proposed Experimental Workflow for Investigating PARP Inhibition

experimental_workflow synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization parp_assay In vitro PARP Inhibition Assay characterization->parp_assay ic50 Determine IC50 Value parp_assay->ic50 cell_based_assays Cell-based Assays (e.g., DNA damage response) ic50->cell_based_assays mechanism_studies Mechanism of Action Studies cell_based_assays->mechanism_studies

Caption: Proposed workflow for the synthesis, purification, and biological evaluation of this compound as a potential PARP inhibitor.

Conclusion

This compound is a well-defined chemical entity with established physical and structural properties. Its synthesis can be readily achieved through standard organic chemistry reactions. While its direct biological activity and involvement in specific signaling pathways are not yet fully elucidated, its structural similarity to known PARP inhibitors suggests that it may possess similar properties. The proposed experimental workflow provides a clear path for future research to explore the potential of this compound as a modulator of PARP activity and its therapeutic implications.

References

In-Depth Technical Guide: N-Methyl-4-nitrobenzamide (CAS 2585-23-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-4-nitrobenzamide (CAS: 2585-23-1), a versatile synthetic intermediate with applications in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, synthesis, key reactions, and safety information.

Core Compound Data

This compound is a nitroaromatic compound featuring a benzamide scaffold. The presence of the electron-withdrawing nitro group and the amide functionality makes it a valuable precursor for the synthesis of various more complex molecules.[1]

PropertyValueSource
CAS Number 2585-23-1[1]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms N-Methyl-p-nitrobenzamide, 4-nitro-N-methylbenzamide[2]
Appearance Not explicitly stated, but related compounds are crystalline solids.
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis of this compound

A common synthetic route to this compound involves the amidation of 4-nitrobenzoic acid.[1] This is typically a two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.

synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Nitrobenzoic_acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_acid->4-Nitrobenzoyl_chloride SOCl₂ or (COCl)₂ N_Methyl_4_nitrobenzamide This compound 4-Nitrobenzoyl_chloride->N_Methyl_4_nitrobenzamide Methylamine (CH₃NH₂)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for amide synthesis.

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Methylamine (solution in THF or water)

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of 4-Nitrobenzoic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-nitrobenzoic acid (1 equivalent) in anhydrous DCM or THF.

    • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to yield crude 4-nitrobenzoyl chloride.

  • Amidation:

    • Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM or THF and cool the solution to 0 °C.

    • In a separate flask, dissolve methylamine (1.1-1.5 equivalents) and triethylamine (1.5-2.0 equivalents) in the same anhydrous solvent.

    • Slowly add the methylamine solution to the 4-nitrobenzoyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Key Reactions and Synthetic Utility

This compound serves as a valuable intermediate for the synthesis of various derivatives, primarily through the transformation of its nitro group.

Nitro Group Reduction

The most significant reaction of this compound is the reduction of the nitro group to an amine, yielding N-Methyl-4-aminobenzamide. This transformation is a critical step in the synthesis of more complex molecules, including potential pharmaceutical agents.

reduction N_Methyl_4_nitrobenzamide This compound N_Methyl_4_aminobenzamide N-Methyl-4-aminobenzamide N_Methyl_4_nitrobenzamide->N_Methyl_4_aminobenzamide H₂/Pd-C or Na₂S₂O₄

Caption: Reduction of this compound.

Experimental Protocol: Reduction to N-Methyl-4-aminobenzamide

This is a representative protocol for the nitro group reduction.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Sodium dithionite (Na₂S₂O₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (if using Pd/C)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Catalytic Hydrogenation):

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (catalytic amount, typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (this should be done with appropriate safety precautions).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Procedure (Sodium Dithionite):

  • Dissolve this compound (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water.

  • Add sodium dithionite (3-5 equivalents) portion-wise. The reaction is often heated to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product as needed.

Other Key Reactions
Reaction TypeReagentsProductSignificance
Amide Hydrolysis 6M HCl, reflux4-Nitrobenzoic acidCleavage of the N-methylamide bond.
Nucleophilic Aromatic Substitution Methoxide (CH₃O⁻)N-Methyl-4-methoxybenzamideDemonstrates the reactivity of the nitro-activated ring.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. While the broader class of nitroaromatic compounds has been investigated for various biological activities, specific data for this compound is not available in the public domain. Research into the biological effects of this compound and its derivatives could be a promising area for future investigation.

Safety Information

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H317: May cause an allergic skin reactionSkin sensitization (Category 1)

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P272: Contaminated work clothing should not be allowed out of the workplace.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P333+P317: If skin irritation or rash occurs: Get medical help.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

This safety information is based on available GHS classifications and may not be exhaustive. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 2585-23-1) is a synthetically important molecule, primarily utilized as a precursor for N-Methyl-4-aminobenzamide and other derivatives. Its synthesis and key reactions are well-established in principle, though detailed, publicly available experimental protocols for its various applications are limited. The lack of data on its specific biological activities and mechanisms of action presents an opportunity for further research, particularly in the context of drug discovery and development. Researchers and scientists are encouraged to use the information in this guide as a foundation for their work with this versatile compound, while exercising due caution as outlined in the safety information.

References

Synthesis of N-Methyl-4-nitrobenzamide from 4-nitrobenzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the synthesis of N-Methyl-4-nitrobenzamide, a valuable intermediate in organic synthesis and medicinal chemistry. The primary and most efficient route involves a two-step process commencing with the conversion of 4-nitrobenzoic acid to its corresponding acyl chloride, followed by amidation with methylamine. This document outlines detailed experimental protocols, presents key quantitative data, and provides visualizations of the synthetic workflow.

Synthesis Overview

The synthesis of this compound from 4-nitrobenzoic acid is most effectively achieved through a two-step reaction pathway. This method is widely adopted due to its high efficiency and the commercial availability of the starting materials.

Step 1: Formation of 4-nitrobenzoyl chloride

The initial step involves the activation of the carboxylic acid group of 4-nitrobenzoic acid by converting it into a more reactive acyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred as the by-products (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies the purification process.

Step 2: Amidation of 4-nitrobenzoyl chloride

The second step is the nucleophilic acyl substitution reaction between the synthesized 4-nitrobenzoyl chloride and methylamine. This reaction, an example of the Schotten-Baumann reaction, proceeds readily to form the desired this compound. An excess of methylamine or the addition of a non-nucleophilic base is typically used to neutralize the hydrogen chloride by-product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

Table 1: Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
4-Nitrobenzoic acid62-23-7C₇H₅NO₄167.12Yellowish-white crystalline powder
Thionyl chloride7719-09-7SOCl₂118.97Colorless to yellow fuming liquid
4-Nitrobenzoyl chloride122-04-3C₇H₄ClNO₃185.56Yellow crystalline solid
Methylamine (40% in water)74-89-5CH₅N31.06Colorless gas/solution
This compound2585-23-1C₈H₈N₂O₃180.16Solid

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsSolventReaction TimeTemperatureTypical Yield
Acyl Chloride Formation4-Nitrobenzoic acid, Thionyl chloride, DMF (cat.)Neat or Dichloromethane1-3 hoursReflux90-98%[1]
Amidation4-Nitrobenzoyl chloride, MethylamineDichloromethane0.5-2 hours0 °C to Room Temp.>95%

Experimental Protocols

3.1. Step 1: Synthesis of 4-nitrobenzoyl chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[1][2][3]

Materials:

  • 4-Nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 4-nitrobenzoic acid (1.0 eq).

  • If using a solvent, add anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction is complete when the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain crude 4-nitrobenzoyl chloride as a yellow solid. This product is often of sufficient purity to be used directly in the next step. If further purification is needed, it can be distilled under reduced pressure or recrystallized.[2]

3.2. Step 2: Synthesis of this compound

This protocol is a standard Schotten-Baumann reaction adapted for the synthesis of the target compound.[4]

Materials:

  • 4-Nitrobenzoyl chloride (1.0 eq)

  • Methylamine (40% aqueous solution) (2.2 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine solution (2.2 eq) dropwise to the stirred solution of the acyl chloride. An exothermic reaction will occur, and a precipitate (methylammonium chloride) may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and brine to remove any water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.

Visualizations

4.1. Overall Synthesis Workflow

Synthesis_Workflow Start 4-Nitrobenzoic Acid Intermediate 4-Nitrobenzoyl Chloride Start->Intermediate Acyl Chloride Formation Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate Product This compound Intermediate->Product Amidation Reagent2 Methylamine (CH₃NH₂) Reagent2->Product Experimental_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation S1_Start Mix 4-Nitrobenzoic Acid, SOCl₂, and DMF (cat.) S1_Reflux Reflux for 1-3 hours S1_Start->S1_Reflux S1_Evap Evaporate excess SOCl₂ S1_Reflux->S1_Evap S1_Product Crude 4-Nitrobenzoyl Chloride S1_Evap->S1_Product S2_Dissolve Dissolve Acyl Chloride in DCM S1_Product->S2_Dissolve Use crude product in next step S2_Add Add Methylamine at 0 °C S2_Dissolve->S2_Add S2_Workup Aqueous Workup (Wash and Dry) S2_Add->S2_Workup S2_Evap Evaporate Solvent S2_Workup->S2_Evap S2_Purify Purification (Recrystallization) S2_Evap->S2_Purify S2_Final Pure this compound S2_Purify->S2_Final

References

Spectroscopic Profile of N-Methyl-4-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methyl-4-nitrobenzamide, a key chemical intermediate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Introduction

This compound is a substituted aromatic amide of significant interest in medicinal chemistry and materials science. Its structural features, including the aromatic ring, the amide linkage, and the nitro group, give rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and mass spectra is fundamental for quality control and for understanding its chemical behavior in various applications. This guide presents a consolidated resource of its key spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.30d2HAr-H (ortho to NO₂)
~8.00d2HAr-H (ortho to C=O)
~8.60q1HN-H
~2.85d3HN-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmAssignment
~165.0C=O (Amide)
~149.0Ar-C (para to C=O, attached to NO₂)
~141.0Ar-C (ipso to C=O)
~129.0Ar-C (ortho to C=O)
~123.5Ar-C (ortho to NO₂)
~26.5N-CH₃

Note: The chemical shifts are predicted based on the analysis of similar structures and publicly available spectral information for related compounds.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: KBr Pellet or Thin Solid Film

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~1640StrongC=O Stretch (Amide I)
~1595, ~1480MediumAromatic C=C Stretch
~1520StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1290MediumC-N Stretch

Note: The absorption frequencies are characteristic for aromatic nitro compounds and amides.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
180High[M]⁺ (Molecular Ion)
150High[M - NO]⁺
134Medium[M - NO₂]⁺
104Medium[C₇H₄O]⁺
76Medium[C₆H₄]⁺

Note: The fragmentation pattern is consistent with the structure of this compound. The data is based on publicly available GC-MS information.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the absorption peaks and record their wavenumbers (cm⁻¹).

    • Assign the observed peaks to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure (GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.

  • Gas Chromatography (GC) Parameters:

    • GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS or equivalent).

    • Injector Temperature: 250-280°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5-10 minutes.

  • Mass Spectrometry (MS) Parameters:

    • MS Detector: Quadrupole or Ion Trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

    • Scan Speed: Normal.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and assign the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample This compound (Solid Powder) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet Solution Dilute Solution in Volatile Solvent Sample->Solution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy Pellet->IR GCMS GC-MS Analysis Solution->GCMS NMR_Data Chemical Shifts (δ) Integration, Multiplicity NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Group Assignment IR->IR_Data MS_Data Mass Spectrum (m/z) MW and Fragmentation GCMS->MS_Data Report Comprehensive Spectroscopic Report NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Workflow for Spectroscopic Analysis.

References

N-Methyl-4-nitrobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a representative synthesis protocol for N-Methyl-4-nitrobenzamide. The information is intended for use by professionals in the fields of chemical research and drug development.

Core Compound Data

This compound is a benzamide derivative characterized by a methyl group attached to the amide nitrogen and a nitro group at the para position of the benzene ring.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol
CAS Number 2585-23-1

Representative Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on the general Schotten-Baumann reaction conditions used for the synthesis of analogous benzamides, such as the reaction between an amine and an acyl chloride.[2] Researchers should adapt this protocol based on laboratory conditions and safety assessments.

Reaction Scheme: The synthesis involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with methylamine.

Materials:

  • 4-nitrobenzoyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (or another suitable base)

  • Diluted hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1.0 molar equivalent of 4-nitrobenzoyl chloride in dichloromethane.

  • Addition of Amine: To the stirred solution, add 1.0 to 1.2 molar equivalents of methylamine. If using an aqueous solution of methylamine, the addition should be done dropwise. The reaction is often exothermic and may require cooling with an ice bath.

  • Base Addition: After the addition of methylamine, add 1.2 molar equivalents of triethylamine to the reaction mixture to neutralize the hydrochloric acid byproduct.[2]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 30 minutes to an hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with diluted hydrochloric acid, saturated sodium bicarbonate solution, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Product Isolation: Filter off the drying agent and remove the solvent from the organic phase under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity product.

Logical Relationships and Workflows

The following diagrams illustrate key relationships and a generalized workflow for the synthesis of this compound.

Compound This compound Formula Molecular Formula C₈H₈N₂O₃ Compound->Formula has MW Molecular Weight 180.16 g/mol Compound->MW has

Caption: Chemical Identity of this compound.

cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Nitrobenzoyl Chloride P1 Reaction in DCM Solvent R1->P1 R2 Methylamine R2->P1 P2 Aqueous Work-up P1->P2 crude mixture P3 Purification P2->P3 crude product Prod N-Methyl-4- nitrobenzamide P3->Prod purified

Caption: Generalized Synthetic Workflow.

References

Solubility Profile of N-Methyl-4-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-Methyl-4-nitrobenzamide in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents available qualitative information and leverages comprehensive quantitative data for the closely related compound, p-nitrobenzamide, to provide valuable insights for researchers. The methodologies for solubility determination are also detailed to facilitate further investigation.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₈H₈N₂O₃. Its structure consists of a benzamide core with a methyl group attached to the amide nitrogen and a nitro group at the para position of the benzene ring. Understanding its solubility is crucial for various applications in research and development, including reaction chemistry, purification, and formulation development.

Solubility Data

Qualitative Solubility of a Related Compound: N,N-dimethyl-4-nitrobenzamide

While specific data for this compound is scarce, qualitative solubility information for the closely related N,N-dimethyl-4-nitrobenzamide indicates that it is slightly soluble in chloroform and methanol upon heating. This suggests that this compound may also exhibit some solubility in polar protic and chlorinated solvents, likely enhanced by an increase in temperature.

Quantitative Solubility of p-Nitrobenzamide (A Closely Related Compound)

In the absence of comprehensive quantitative data for this compound, the solubility of p-nitrobenzamide, a structurally similar compound lacking the N-methyl group, can serve as a useful reference point. The following table summarizes the mole fraction solubility of p-nitrobenzamide in twelve common organic solvents at various temperatures, as determined by the shake-flask method.

Table 1: Mole Fraction Solubility of p-Nitrobenzamide in Various Solvents at Different Temperatures (K)

Temperature (K)Water (10^5 * x)Methanol (10^3 * x)Ethanol (10^3 * x)n-Propanol (10^3 * x)Isopropanol (10^3 * x)n-Butanol (10^3 * x)Ethyl Acetate (10^3 * x)Acetonitrile (10^3 * x)Dimethylformamide (DMF) (10^2 * x)Dimethyl Sulfoxide (DMSO) (10^2 * x)
283.151.021.832.512.152.331.954.351.982.152.55
288.151.232.253.052.612.812.365.282.392.583.05
293.151.482.753.713.163.392.856.402.883.093.65
298.151.793.354.513.834.093.447.733.483.714.37
303.152.164.075.484.644.944.159.344.194.455.23
308.152.614.936.645.625.975.0111.285.065.346.27
313.153.145.968.046.807.226.0613.626.106.417.52
318.153.787.219.718.218.717.3116.427.347.699.01
323.154.558.7111.719.9010.498.8119.818.849.2210.80
328.155.4710.5114.1211.9312.6310.6123.8610.6411.0612.94

Disclaimer: The data presented in Table 1 is for the related compound p-nitrobenzamide and should be used as an estimation for the solubility of this compound with caution. Experimental verification is highly recommended.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound in various organic solvents, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of a solid compound in a solvent at various temperatures.

Materials and Apparatus:

  • This compound (or the compound of interest)

  • A selection of high-purity organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Analytical balance (±0.0001 g)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for concentration measurement

  • Syringes with filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the selected solvent in the jacketed glass vessel.

  • Equilibration: The vessel is sealed and placed in the thermostatic water bath set to the desired temperature. The mixture is stirred continuously to facilitate the dissolution process and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined experimentally (typically several hours).

  • Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a syringe fitted with a filter to remove any solid particles.

  • Analysis: The collected sample is immediately diluted with a suitable solvent to prevent precipitation. The concentration of the solute in the diluted sample is then determined using a calibrated analytical method, such as HPLC.

  • Data Calculation: The mole fraction solubility (x) is calculated from the measured concentration.

  • Temperature Variation: The process is repeated at different temperatures to determine the temperature dependence of the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis & Data Processing A Add excess solute to solvent B Seal vessel and place in thermostatic bath A->B C Stir for a predetermined time to reach equilibrium B->C D Stop stirring and allow solid to settle C->D E Withdraw supernatant with a filtered syringe D->E F Dilute sample E->F G Analyze concentration (e.g., HPLC) F->G H Calculate mole fraction solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the surveyed literature, this guide provides a framework for researchers by presenting qualitative data for a related compound and comprehensive quantitative data for the structurally similar p-nitrobenzamide. The provided experimental protocol for the shake-flask method offers a robust starting point for determining the precise solubility of this compound in various organic solvents, which is essential for its effective use in scientific and industrial applications. It is strongly recommended that experimental verification be conducted to obtain accurate solubility data for the specific compound of interest.

N-Methyl-4-nitrobenzamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for N-Methyl-4-nitrobenzamide. The following sections detail the chemical's hazards, safe handling procedures, emergency response, and physical and chemical properties to ensure its responsible use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and the potential for skin sensitization.[1]

Table 1: GHS Classification [1]

ClassificationCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Sensitization, Skin1H317: May cause an allergic skin reaction

Pictogram:

alt text

Signal Word: Warning

Precautionary Statements: [1]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P272Contaminated work clothing should not be allowed out of the workplace.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P317IF SWALLOWED: Get medical help.
P302+P352IF ON SKIN: Wash with plenty of water.
P321Specific treatment (see supplemental first aid instruction on this label).
P330Rinse mouth.
P333+P317If skin irritation or rash occurs: Get medical help.
P362+P364Take off contaminated clothing and wash it before reuse.
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. Data for closely related compounds are included for reference where specific experimental data for this compound is not available.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C8H8N2O3PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
Appearance Not specified (related compound 4-Nitrobenzamide is a white powder)PubChem[2]
Melting Point Not specified (related compound 4-Nitrobenzamide: 198 - 202 °C)Fisher Scientific[3]
Boiling Point Not specified
Solubility Not specified (related compound 4-Nitrobenzamide is insoluble in water)PubChem[2]

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Safe Handling
  • Ventilation: Handle in a well-ventilated place.[4] If dust or aerosols are generated, use local exhaust ventilation.[5]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

  • Dust Formation: Avoid the formation of dust and aerosols.[4]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]

Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Check Ventilation Check Ventilation Select PPE->Check Ventilation Weigh/Transfer Weigh/Transfer Check Ventilation->Weigh/Transfer Avoid Dust Avoid Dust Weigh/Transfer->Avoid Dust Avoid Contact Avoid Contact Weigh/Transfer->Avoid Contact Clean Up Clean Up Avoid Dust->Clean Up Avoid Contact->Clean Up Decontaminate Decontaminate Clean Up->Decontaminate Wash Hands Wash Hands Decontaminate->Wash Hands Store Securely Store Securely Wash Hands->Store Securely Accidental Release Response Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Control Ignition Sources Control Ignition Sources Don PPE->Control Ignition Sources Contain Spill Contain Spill Control Ignition Sources->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Dispose of Waste Dispose of Waste Clean Up->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area Report Incident Report Incident Decontaminate Area->Report Incident

References

The Rising Potential of N-Methyl-4-nitrobenzamide Derivatives in Therapeutic Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The scientific community is witnessing a surge of interest in N-Methyl-4-nitrobenzamide derivatives as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth analysis of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action for researchers, scientists, and drug development professionals.

The core structure of this compound offers a versatile platform for chemical modification, enabling the synthesis of a diverse library of derivatives with enhanced potency and selectivity. Researchers have successfully synthesized and evaluated numerous analogues, revealing significant potential in several key therapeutic areas.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

Derivatives of this compound have emerged as significant candidates in oncology research, exhibiting cytotoxic effects against a range of cancer cell lines. Studies have highlighted their ability to induce apoptosis and arrest the cell cycle in various cancer models.

Notably, a series of novel 4-substituted-3-nitrobenzamide derivatives demonstrated potent anti-tumor activity against human colon carcinoma (HCT-116), melanoma (MDA-MB-435), and leukemia (HL-60) cell lines.[1] Compound 4a from this series was particularly effective, with GI50 values ranging from 1.904 to 2.111 µmol/L across the tested cell lines.[1] Furthermore, compounds 4g and 4l-4n showed significant inhibitory activity against MDA-MB435 and HL-60 cells.[1]

Another area of investigation involves nitroimidazole derivatives. Certain N-alkyl-nitroimidazole compounds have shown sensitivity against human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cells.[2] The length of the N-alkyl chain was found to influence the anticancer activity against A549 cell lines.[2] The N-methyl moiety, in particular, is a common structural feature in several clinically applied antitumour agents, suggesting its importance in the biological activity of these compounds.[3]

Quantitative Analysis of Anticancer Activity
Compound ClassCell LineActivity MetricValueReference
4-Substituted-3-nitrobenzamide (Compound 4a)HCT-116, MDA-MB-435, HL-60GI501.904-2.111 µmol/L[1]
4-Substituted-3-nitrobenzamide (Compounds 4g, 4l-4n)MDA-MB-435GI501.008-3.586 µmol/L[1]
4-Substituted-3-nitrobenzamide (Compounds 4g, 4l-4n)HL-60GI501.993-3.778 µmol/L[1]
Nitroimidazole derivativesBreast Cancer (4T1, MDA-MB-231), Lung Cancer (A549)IC501.5 - 18.8 µM[2]

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown considerable promise in this arena, with demonstrated activity against a variety of bacteria and other microorganisms.

A study on new 4-nitrobenzamide derivatives, specifically Schiff bases, highlighted their potential as antimicrobial agents.[4] Compounds 3a and 3a1 from this study were identified as the most active.[4] Furthermore, certain N-benzamide derivatives have exhibited good antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[5] For instance, compound 5a showed a minimum inhibitory concentration (MIC) of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli.[5]

In the context of mycobacterial infections, N-alkyl nitrobenzamides have been synthesized and evaluated for their antitubercular activities.[6] Derivatives with intermediate lipophilicity demonstrated the best activities, with MIC values as low as 16 ng/mL.[6] These compounds are thought to target the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis.[6]

Quantitative Analysis of Antimicrobial Activity
Compound ClassMicroorganismActivity MetricValueReference
N-Benzamide derivative (Compound 5a)Bacillus subtilisMIC6.25 µg/mL[5]
N-Benzamide derivative (Compound 5a)Escherichia coliMIC3.12 µg/mL[5]
N-Benzamide derivative (Compound 6b)E. coliMIC3.12 µg/mL[5]
N-Benzamide derivative (Compound 6c)B. subtilisMIC6.25 µg/mL[5]
N-Alkyl nitrobenzamidesMycobacterium tuberculosisMICAs low as 16 ng/mL[6]
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-nitrobenzamideHelicobacter pylori-Active against metronidazole-resistant strains[7]

Experimental Protocols

A summary of key experimental methodologies employed in the evaluation of this compound derivatives is provided below.

Synthesis of N-Alkyl Nitrobenzamides

A standard synthetic approach involves the reaction of a substituted benzoic acid with an appropriate amine. For example, N-(aroyl)-arylsulfonamides can be prepared by refluxing a mixture of a benzoic acid derivative, a sulfonamide, and phosphorous oxychloride for 2 hours on a water bath. The resulting mixture is then cooled and poured into ice-cold water to precipitate the solid product. The crude product is further purified by dissolution in sodium bicarbonate solution, followed by reprecipitation with dilute HCl.[8]

G cluster_synthesis General Synthesis Workflow start Starting Materials (Substituted Benzoic Acid + Amine) reflux Reflux with Coupling Agent (e.g., POCl3) start->reflux precipitate Precipitation (Ice-cold water) reflux->precipitate filter Filtration precipitate->filter purify Purification (Base/Acid Treatment) filter->purify product Final this compound Derivative purify->product

A generalized workflow for the synthesis of this compound derivatives.
In Vitro Anticancer Activity Assay (SRB Assay)

The anti-tumor activities of synthesized compounds are often evaluated using the Sulforhodamine B (SRB) assay. This method relies on the ability of SRB to bind to protein components of cells that have been fixed to a multi-well plate with trichloroacetic acid. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[1]

G cluster_srb SRB Assay Workflow seed Seed Cancer Cells in 96-well plates treat Treat with This compound Derivatives seed->treat incubate Incubate for a defined period treat->incubate fix Fix cells with Trichloroacetic Acid (TCA) incubate->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash unbound dye stain->wash solubilize Solubilize bound dye wash->solubilize read Measure Absorbance solubilize->read

Workflow for determining anticancer activity using the SRB assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The diverse biological activities of this compound derivatives underscore their potential as lead compounds for the development of new drugs. The ease of their synthesis and the possibility of fine-tuning their biological activity through structural modifications make them an attractive scaffold for medicinal chemists.

Future research should focus on elucidating the precise mechanisms of action, particularly the signaling pathways involved in their anticancer effects. Further optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties will also be crucial for their translation into clinical candidates. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of diseases.

References

The Versatile Role of N-Methyl-4-nitrobenzamide as a Synthetic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-4-nitrobenzamide, a substituted aromatic amide, serves as a crucial and versatile intermediate in organic synthesis. Its chemical architecture, featuring a reactive nitro group and an amide functionality, provides a valuable platform for the construction of a diverse array of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The strategic placement of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and provides a synthetic handle for further functionalization, most notably through its reduction to an amino group. This guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound as a pivotal building block in modern organic synthesis.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 2585-23-1[1]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [1]
Appearance White to light yellow to light orange powder/crystal[2]
Melting Point 181 °C[2]
Boiling Point 364.1±25.0 °C (Predicted)[2]
Solubility Soluble in Methanol[2]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound involves the amidation of 4-nitrobenzoic acid or its more reactive acyl chloride derivative with methylamine.[3]

General Synthesis Workflow

Synthesis of this compound cluster_0 Two-Step Synthesis 4-Nitrobenzoic_acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_acid->4-Nitrobenzoyl_chloride Acyl Chloride Formation Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->4-Nitrobenzoyl_chloride This compound This compound 4-Nitrobenzoyl_chloride->this compound Amidation Methylamine Methylamine (CH₃NH₂) Methylamine->this compound

Synthesis of this compound from 4-Nitrobenzoic Acid.

Experimental Protocol: Synthesis from 4-Nitrobenzoyl Chloride

Materials:

  • 4-Nitrobenzoyl chloride

  • Methylamine (aqueous solution, e.g., 40%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-nitrobenzoyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add an equimolar amount of aqueous methylamine solution dropwise to the stirred solution. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Key Reactions of this compound as a Synthetic Intermediate

The synthetic utility of this compound is primarily centered around the transformations of its nitro group.

Nitro Group Reduction: A Gateway to Functionalization

The most significant reaction of this compound is the reduction of the nitro group to an amino group, yielding 4-amino-N-methylbenzamide.[3] This transformation is a critical step in many synthetic pathways as it introduces a nucleophilic amino group that can be readily derivatized.

Nitro_Group_Reduction N_Methyl_4_nitrobenzamide This compound N_Methyl_4_aminobenzamide 4-Amino-N-methylbenzamide N_Methyl_4_nitrobenzamide->N_Methyl_4_aminobenzamide Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd-C, SnCl₂, Zn/NH₄Cl) Reducing_Agent->N_Methyl_4_aminobenzamide

Reduction of this compound.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Reducing SystemProductTypical YieldReference
Zinc powder / Ammonium chloride in THF/water/methanol4-Amino-N-methylbenzamide86%[2]
H₂ / Pd-C4-Amino-N-methylbenzamideHigh[3]
Sodium dithionite (Na₂S₂O₄)4-Amino-N-methylbenzamide-[3]
Iron powder in ethanol/water4-Aminobenzamide (from 4-nitrobenzamide)73% (analogous reaction)[4]
Experimental Protocol: Reduction using Zinc and Ammonium Chloride[2]

Materials:

  • This compound

  • Ammonium chloride

  • Zinc powder

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (10 g, 55.4 mmol) in THF (160 mL).

  • To this solution, add a solution of ammonium chloride (29.6 g, 55.4 mmol) in water (200 mL) and methanol (200 mL).

  • Add zinc powder (29 g, 444 mmol) portion-wise to the reaction mixture and stir for 15 minutes.

  • Filter the reaction mixture through Celite, and concentrate the filtrate.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate to afford 4-amino-N-methylbenzamide.

Further Reactions of 4-Amino-N-methylbenzamide

The resulting 4-amino-N-methylbenzamide is a valuable intermediate for the synthesis of a wide range of compounds, including those with potential biological activity. The primary amino group can undergo various reactions, such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or other coupling reactions.

  • Alkylation: Reaction with alkyl halides.

  • Condensation reactions: Formation of imines or heterocycles.

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives serve as precursors in the synthesis of various compounds with potential therapeutic applications. The nitrobenzamide scaffold is found in molecules investigated for a range of biological activities.[3][5] While specific multi-step syntheses starting directly from this compound are not extensively detailed in readily available literature, its role as a precursor to the versatile 4-amino-N-methylbenzamide intermediate is well-established. This amino derivative is a key building block for more complex pharmaceutical agents.

The general workflow for utilizing this compound in the synthesis of more complex molecules is depicted below.

Synthetic_Utility_Workflow N_Methyl_4_nitrobenzamide This compound Reduction Nitro Group Reduction N_Methyl_4_nitrobenzamide->Reduction N_Methyl_4_aminobenzamide 4-Amino-N-methylbenzamide Reduction->N_Methyl_4_aminobenzamide Further_Functionalization Further Functionalization N_Methyl_4_aminobenzamide->Further_Functionalization Bioactive_Molecules Bioactive Molecules (e.g., enzyme inhibitors, receptor ligands) Further_Functionalization->Bioactive_Molecules

General synthetic workflow starting from this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate, primarily owing to the presence of a readily transformable nitro group. Its synthesis is straightforward, and its reduction to 4-amino-N-methylbenzamide provides a key building block for the construction of a wide range of more complex and potentially bioactive molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and execution of efficient synthetic routes to novel therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for the practical application of this important synthetic intermediate.

References

N-Methyl-4-nitrobenzamide: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-nitrobenzamide is a nitroaromatic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its stability profile and degradation pathways is paramount for its development, handling, and formulation. The presence of a nitro group, an electron-withdrawing functionality, and an N-methyl amide group suggests susceptibility to several degradation mechanisms, including hydrolysis, photolysis, and thermolysis. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, based on established chemical principles and data from structurally related molecules.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Solid (form may vary)
CAS Number 2585-23-1

Stability Profile and Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[1][2]

Hydrolytic Degradation

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The electron-withdrawing nature of the 4-nitro group is expected to influence the rate of hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 4-nitrobenzoic acid and methylamine. Studies on the hydrolysis of N-nitrobenzamides in aqueous sulfuric acid indicate that in strong acid, an A1 reaction mechanism following O-protonation is likely.[3][4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide. This is followed by the cleavage of the carbon-nitrogen bond, resulting in the formation of 4-nitrobenzoate and methylamine. In more dilute acidic or neutral conditions, a water-catalyzed hydrolysis mechanism may also be observed.[3][4]

Proposed Hydrolytic Degradation Products:

  • 4-Nitrobenzoic acid

  • Methylamine

Hydrolytic_Degradation N_Methyl_4_nitrobenzamide This compound Acid_Base Acid or Base (H₂O) N_Methyl_4_nitrobenzamide->Acid_Base Products 4-Nitrobenzoic Acid + Methylamine Acid_Base->Products

Hydrolytic degradation of this compound.
Photolytic Degradation

Nitroaromatic compounds are known to be sensitive to light. The photostability of this compound is a critical parameter, especially for storage and handling.

The primary mechanism of photodegradation for many nitroaromatic compounds involves the photoreduction of the nitro group. Upon absorption of UV light, the nitro group can be reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. Another potential photodegradation pathway involves the cleavage of the C-N bond of the nitro group.

Proposed Photolytic Degradation Products:

  • N-Methyl-4-nitrosobenzamide

  • N-Methyl-4-hydroxylaminobenzamide

  • N-Methyl-4-aminobenzamide

  • 4-Hydroxy-N-methylbenzamide (following C-NO2 cleavage and substitution)

Photolytic_Degradation N_Methyl_4_nitrobenzamide This compound Nitroso N-Methyl-4-nitrosobenzamide N_Methyl_4_nitrobenzamide->Nitroso Hydroxylamino N-Methyl-4-hydroxylaminobenzamide Nitroso->Hydroxylamino hν, [H] Amino N-Methyl-4-aminobenzamide Hydroxylamino->Amino hν, [H]

Proposed photoreduction pathway for this compound.
Thermal Degradation

High temperatures can induce the degradation of this compound. The thermal stability of aromatic amides can be influenced by their substituents. Generally, thermal decomposition of aromatic amides can occur at temperatures above 160°C.[5] For nitroaromatic compounds, a common thermal degradation pathway is the homolytic cleavage of the C-NO₂ bond.[6]

Proposed Thermal Degradation Products:

  • 4-Carbamoylphenyl radical (followed by subsequent reactions)

  • Nitrogen dioxide (NO₂)

  • Decarboxylation products at very high temperatures.

Thermal_Degradation N_Methyl_4_nitrobenzamide This compound Heat High Temperature N_Methyl_4_nitrobenzamide->Heat Products Radical Intermediates + NO₂ Heat->Products

Proposed thermal degradation of this compound.
Oxidative Degradation

The presence of the aromatic ring and the N-methyl group suggests potential susceptibility to oxidative degradation. Strong oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxide derivatives or hydroxylation of the aromatic ring.

Proposed Oxidative Degradation Products:

  • This compound N-oxide

  • Hydroxylated aromatic derivatives

Biotic/Metabolic Degradation

Based on studies of the aerobic degradation of the structurally similar compound N-Methyl-4-nitroaniline by Pseudomonas sp., a plausible biotic degradation pathway for this compound can be proposed. This pathway would likely initiate with N-demethylation, followed by further degradation of the resulting 4-nitrobenzamide.

Proposed Biotic Degradation Pathway:

  • N-demethylation: Enzymatic removal of the methyl group to form 4-nitrobenzamide and formaldehyde.

  • Amide Hydrolysis: Hydrolysis of 4-nitrobenzamide to 4-nitrobenzoic acid and ammonia.

  • Reduction of Nitro Group: Reduction of the nitro group of 4-nitrobenzoic acid to an amino group, forming 4-aminobenzoic acid.

  • Ring Cleavage: Subsequent aromatic ring cleavage.

Biotic_Degradation N_Methyl_4_nitrobenzamide This compound Demethylation N-demethylation N_Methyl_4_nitrobenzamide->Demethylation Nitrobenzamide 4-Nitrobenzamide Demethylation->Nitrobenzamide Hydrolysis Amide Hydrolysis Nitrobenzamide->Hydrolysis Nitrobenzoic_Acid 4-Nitrobenzoic Acid Hydrolysis->Nitrobenzoic_Acid Reduction Nitro Group Reduction Nitrobenzoic_Acid->Reduction Aminobenzoic_Acid 4-Aminobenzoic Acid Reduction->Aminobenzoic_Acid Ring_Cleavage Ring Cleavage Aminobenzoic_Acid->Ring_Cleavage Degradation_Products Further Degradation Products Ring_Cleavage->Degradation_Products

Proposed biotic degradation pathway.

Summary of Quantitative Data

As no direct quantitative stability data for this compound was found in the public domain, the following table provides a qualitative summary based on the expected reactivity of its functional groups and data from related compounds.

Stress ConditionExpected StabilityPlausible Degradation Products
Acidic Hydrolysis Labile4-Nitrobenzoic acid, Methylamine
Basic Hydrolysis Labile4-Nitrobenzoate, Methylamine
Oxidative (H₂O₂) Potentially LabileN-oxide derivatives, hydroxylated species
Photolytic (UV) LabileNitroso, hydroxylamino, and amino derivatives
Thermal Labile at high temp.Products of C-NO₂ cleavage, decarboxylation

Experimental Protocols

The following are proposed experimental protocols for conducting forced degradation studies on this compound. These are based on general guidelines for stability testing of pharmaceuticals.[1][2]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then used for the individual stress studies. The goal is to achieve 5-20% degradation of the active substance.[7]

Hydrolytic Degradation
  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 8 hours.

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration suitable for analysis.

  • Neutral Conditions:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Reflux the solution at 80°C for 48 hours.

    • Cool and dilute to a final concentration suitable for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute to a final concentration suitable for analysis.

Photolytic Degradation
  • Expose a solution of this compound (in a suitable transparent container) to a photostability chamber.

  • The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dilute the samples to a final concentration suitable for analysis.

Thermal Degradation
  • Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours.

  • After the specified time, cool the sample to room temperature.

  • Dissolve a known weight of the stressed solid in a suitable solvent and dilute to a final concentration for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or a buffer) would likely provide good separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a UV scan would be necessary to determine the optimal wavelength).

  • Identification of Degradants: Liquid chromatography-mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in their structural elucidation.

Experimental_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis Hydrolysis Hydrolysis (Acid, Base, Neutral) HPLC Stability-Indicating RP-HPLC Hydrolysis->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Photolysis Photolysis (UV/Vis Light) Photolysis->HPLC Thermolysis Thermolysis (Heat) Thermolysis->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Data_Analysis Data Analysis and Pathway Elucidation LCMS->Data_Analysis Stock_Solution This compound Stock Solution Stock_Solution->Hydrolysis Stock_Solution->Oxidation Stock_Solution->Photolysis Stock_Solution->Thermolysis

General workflow for forced degradation studies.

Conclusion

While direct experimental data on the stability of this compound is limited, a comprehensive understanding of its likely degradation pathways can be inferred from its chemical structure and the behavior of related compounds. It is anticipated that the molecule is susceptible to hydrolysis, photolysis, and thermal degradation. The provided experimental protocols offer a robust framework for conducting forced degradation studies to confirm these pathways and to develop a stability-indicating analytical method, which is a critical step in the research and development of any new chemical entity.

References

Methodological & Application

Application Note: Laboratory Scale Synthesis of N-Methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction N-Methyl-4-nitrobenzamide is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds and other complex organic molecules. This document outlines a detailed protocol for its laboratory-scale synthesis via the nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and methylamine. The reaction proceeds by the acylation of methylamine, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This method is reliable, high-yielding, and a classic example of amide bond formation.

Reaction Scheme The overall reaction involves the acylation of methylamine with 4-nitrobenzoyl chloride to form the corresponding N-substituted amide. The hydrogen chloride (HCl) byproduct is typically neutralized by using an excess of the methylamine base.

O₂N-C₆H₄-COCl + 2 CH₃NH₂ → O₂N-C₆H₄-CONHCH₃ + CH₃NH₃⁺Cl⁻
(4-Nitrobenzoyl chloride + Methylamine → this compound + Methylammonium chloride)

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product based on a representative 10 mmol scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Eq.Moles (mmol)Mass / VolumePhysical State
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.561.010.01.86 gYellow Crystalline Solid[1]
Methylamine (40% in H₂O)CH₅N31.062.222.0~1.9 mLAqueous Solution
Dichloromethane (DCM)CH₂Cl₂84.93--50 mLColorless Liquid
This compoundC₈H₈N₂O₃180.16[2]1.0 (Theoretical)10.0 (Theoretical)1.80 g (Theoretical)Solid

Experimental Protocol

1. Materials and Equipment

  • Reagents : 4-Nitrobenzoyl chloride, Methylamine (40% solution in water), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Ethanol (for recrystallization).

  • Equipment : 100 mL Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, separatory funnel, ice-water bath, rotary evaporator, Buchner funnel and flask, standard glassware, pH paper, Thin Layer Chromatography (TLC) plates and chamber.

2. Safety Precautions

  • 4-Nitrobenzoyl chloride is corrosive, moisture-sensitive, and a lachrymator (causes tearing).[1][3] Handle only in a fume hood.

  • Methylamine is toxic and flammable. The concentrated aqueous solution has a strong odor and is corrosive.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the entire reaction and work-up in a well-ventilated fume hood.

  • Ensure all glassware is dry to prevent hydrolysis of the starting material.[3]

3. Step-by-Step Procedure

a. Reaction Setup

  • Place 1.86 g (10.0 mmol) of 4-nitrobenzoyl chloride into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of anhydrous dichloromethane (DCM) to dissolve the solid.

  • Cool the flask in an ice-water bath, and begin stirring the solution.

b. Addition of Methylamine

  • In a small beaker or graduated cylinder, measure approximately 1.9 mL of 40% aqueous methylamine solution (22.0 mmol, 2.2 eq).

  • Transfer the methylamine solution to a dropping funnel.

  • Add the methylamine solution dropwise to the stirred, cooled solution of 4-nitrobenzoyl chloride over 15-30 minutes.[4] An exothermic reaction will occur, and a precipitate (methylammonium chloride) may form. Maintain the temperature between 0-10 °C during the addition.

c. Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for an additional 1-2 hours.[3]

  • Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting 4-nitrobenzoyl chloride spot is no longer visible.

d. Aqueous Work-up

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of water.

    • 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[3][5]

    • 50 mL of brine to remove excess water.[5]

  • Separate the organic (DCM) layer after each wash.

e. Drying and Solvent Removal

  • Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Filter off the drying agent.

  • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude solid product.[6]

f. Purification by Recrystallization

  • The principle of recrystallization is to dissolve the crude product in a minimum amount of a hot solvent, in which impurities are also soluble, and then allow the solution to cool slowly.[7] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[7][8]

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as ethanol.[9]

  • Heat the mixture gently with stirring until the solid completely dissolves. Add more hot solvent dropwise if needed, but avoid using a large excess to ensure good recovery.[7][10]

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[9]

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven.

Visual Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start dissolve Dissolve 4-Nitrobenzoyl Chloride in DCM start->dissolve cool Cool to 0°C dissolve->cool add_amine Dropwise Addition of Aqueous Methylamine cool->add_amine react Stir at Room Temp (Monitor by TLC) add_amine->react wash Aqueous Washes (H₂O, NaHCO₃, Brine) react->wash dry Dry Organic Layer (Na₂SO₄) wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize filter_dry Filter and Dry Final Product recrystallize->filter_dry finish End filter_dry->finish

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Use of N-Methyl-4-nitrobenzamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-Methyl-4-nitrobenzamide as a versatile starting material in the synthesis of key pharmaceutical intermediates. The primary focus is on the synthesis of N-Methyl-4-aminobenzamide, a crucial building block for various active pharmaceutical ingredients (APIs), particularly in the development of anticancer agents such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction

This compound is an aromatic amide that serves as a valuable precursor in organic synthesis. Its utility in the pharmaceutical industry primarily stems from the facile reduction of its nitro group to an amine, yielding N-Methyl-4-aminobenzamide. This transformation opens up a plethora of synthetic possibilities for the construction of more complex molecular architectures inherent to many therapeutic agents. The N-methylamide moiety is a common feature in biologically active molecules, often contributing to a compound's therapeutic efficacy. This document outlines the synthesis of the key intermediate, N-Methyl-4-aminobenzamide, and its subsequent application in the synthesis of a core structure for PARP inhibitors.

Synthesis of the Key Intermediate: N-Methyl-4-aminobenzamide

The pivotal step in utilizing this compound is its reduction to N-Methyl-4-aminobenzamide. This is typically achieved through catalytic hydrogenation, a clean and efficient method.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to N-Methyl-4-aminobenzamide using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., balloon pressure or as specified by the apparatus) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Methyl-4-aminobenzamide.

  • Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data Summary: Synthesis of N-Methyl-4-aminobenzamide
ParameterValueReference
Starting Material This compound
Molecular FormulaC₈H₈N₂O₃
Molecular Weight180.16 g/mol
Product N-Methyl-4-aminobenzamide
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
Reaction Conditions
Catalyst10% Pd/C[1]
SolventEthanol[1]
Hydrogen Pressure0.2-0.4 MPa[1]
Reaction Time5 hours[1]
Yield >90% (typical)[1]

Application in the Synthesis of a PARP Inhibitor Intermediate

N-Methyl-4-aminobenzamide is a key building block for the synthesis of benzimidazole carboxamides, a class of potent PARP-1 inhibitors. The following protocol outlines a representative synthesis of an N-(4-(N-methylcarbamoyl)phenyl)phthalamic acid intermediate, a precursor to phthalazinone-based PARP inhibitors like Olaparib.

Experimental Protocol: Synthesis of N-(4-(N-methylcarbamoyl)phenyl)phthalamic acid

This protocol details the acylation of N-Methyl-4-aminobenzamide with phthalic anhydride.

Materials:

  • N-Methyl-4-aminobenzamide

  • Phthalic anhydride

  • Glacial acetic acid

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend N-Methyl-4-aminobenzamide (1.0 eq) and phthalic anhydride (1.05 eq) in glacial acetic acid (10 mL per gram of amine).

  • Reaction: Heat the mixture to reflux with stirring for 2-4 hours.[2]

  • Reaction Monitoring: Monitor the reaction for the formation of a precipitate and by TLC for the consumption of the starting amine.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a small amount of cold ethanol and then with water to remove residual acetic acid.

  • Drying: Dry the product under vacuum to yield N-(4-(N-methylcarbamoyl)phenyl)phthalamic acid.

Quantitative Data Summary: Synthesis of a PARP Inhibitor Intermediate
ParameterValueReference
Starting Material 1 N-Methyl-4-aminobenzamide
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
Starting Material 2 Phthalic anhydride
Molecular FormulaC₈H₄O₃
Molecular Weight148.12 g/mol
Product N-(4-(N-methylcarbamoyl)phenyl)phthalamic acid
Molecular FormulaC₁₆H₁₄N₂O₄
Molecular Weight298.29 g/mol
Reaction Conditions
SolventGlacial Acetic Acid[2]
TemperatureReflux[2]
Reaction Time2-4 hours[2]
Yield High (typically >90%)[2]

Visualization of Synthetic Workflow and Biological Pathway

Synthesis Workflow

The following diagram illustrates the two-step synthesis from this compound to a key PARP inhibitor intermediate.

Synthesis_Workflow A This compound B N-Methyl-4-aminobenzamide A->B H2, Pd/C Ethanol C N-(4-(N-methylcarbamoyl)phenyl)phthalamic acid (PARP Inhibitor Intermediate) B->C Phthalic Anhydride Glacial Acetic Acid, Reflux

Caption: Synthetic route from this compound to a PARP inhibitor intermediate.

PARP Signaling Pathway in DNA Repair

PARP inhibitors exert their anticancer effects by targeting the DNA repair machinery in cancer cells, particularly those with deficiencies in homologous recombination repair, such as BRCA1/2 mutations. The following diagram illustrates the central role of PARP in single-strand break repair and the synthetic lethality induced by PARP inhibition in BRCA-deficient cells.

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER recruits repair proteins Repair_Normal DNA Repair BER->Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Blocked PARP Trapping DNA_SSB_Cancer->PARP_Blocked leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Blocked Replication_Fork_Collapse Replication Fork Collapse PARP_Blocked->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Deficient Deficient Homologous Recombination (HR) DNA_DSB->HR_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis results in

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

References

Experimental setup for the reduction of the nitro group in N-Methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro functional group is a fundamental transformation in organic synthesis, providing a crucial route to primary aromatic amines. These amines are versatile intermediates in the pharmaceutical and chemical industries, serving as key building blocks for a wide array of bioactive molecules and materials. This document provides detailed application notes and experimental protocols for the reduction of N-Methyl-4-nitrobenzamide to its corresponding amine, N-Methyl-4-aminobenzamide. Two common and effective methods are presented: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using tin(II) chloride (SnCl₂).

The selection of the appropriate reduction method often depends on factors such as the presence of other functional groups in the molecule, scalability, cost, and safety considerations. Catalytic hydrogenation is generally considered a "green" method due to its high atom economy, often affording clean products with high yields. However, the catalyst can be sensitive to poisoning, and the use of hydrogen gas requires specialized equipment and safety precautions. Chemical reduction with dissolving metals, such as tin in acidic media, offers a robust alternative that is often tolerant of a wider range of functional groups but typically requires stoichiometric amounts of the reducing agent and a more involved work-up procedure.

Data Presentation

The following table summarizes the key quantitative data for the two presented protocols for the reduction of this compound.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Chemical Reduction
Reducing Agent Hydrogen gas (H₂)Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Catalyst/Reagent 10% Palladium on Carbon (Pd/C)Concentrated Hydrochloric Acid (HCl)
Solvent EthanolEthanol
Temperature Room Temperature70°C
Reaction Time 4 hours3 hours
Product Yield High (typically >90%)Good (typically 70-85%)
Work-up Filtration and solvent evaporationNeutralization, extraction, and purification

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitro group in this compound via catalytic hydrogenation. This method is known for its high efficiency and clean reaction profile.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or other filtration aid

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon setup

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a heavy-walled glass flask or a stainless-steel autoclave), add this compound (1.0 eq).

  • Add ethanol as the solvent (sufficient to dissolve the starting material, e.g., 10-20 mL per gram of substrate).

  • Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.05 eq).

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm). For a laboratory scale using a balloon, evacuate the flask and then attach a balloon filled with hydrogen gas.

  • Commence vigorous stirring of the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol. Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying; it should be kept wet and disposed of appropriately.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Methyl-4-aminobenzamide.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity product.

Safety Precautions:

  • Catalytic hydrogenation should always be conducted in a well-ventilated fume hood.[1][2]

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents.[1][2] Always handle the catalyst under an inert atmosphere and keep it wet.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air.[1][2] Ensure all equipment is properly grounded and free of ignition sources.

Method 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)

This protocol outlines the reduction of the nitro group using tin(II) chloride in an acidic medium. This is a classic and reliable method for nitro group reduction.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid (a sufficient amount to maintain an acidic environment).

  • Reaction: Heat the reaction mixture to 70°C with vigorous stirring for approximately 3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a chilled aqueous solution of sodium hydroxide until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the tin salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Methyl-4-aminobenzamide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety Precautions:

  • Tin(II) chloride is corrosive and can cause skin irritation.[3]

  • Concentrated hydrochloric acid is highly corrosive and toxic by inhalation or ingestion.[3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

Visualizations

Signaling Pathway Diagram

Reduction_of_Nitro_Group Start This compound Nitroso Nitroso Intermediate Start->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Product N-Methyl-4-aminobenzamide Hydroxylamine->Product Reduction

Caption: General pathway for the reduction of a nitro group.

Experimental Workflow: Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow Setup 1. Reaction Setup (Substrate, Solvent, Pd/C) Inert 2. Inert Atmosphere (N₂ Purge) Setup->Inert Hydrogenation 3. Hydrogenation (H₂ atmosphere, Stirring) Inert->Hydrogenation Monitoring 4. Reaction Monitoring (TLC) Hydrogenation->Monitoring Workup 5. Work-up (Vent H₂, N₂ Purge, Filter) Monitoring->Workup Isolation 6. Product Isolation (Solvent Evaporation) Workup->Isolation

Caption: Workflow for catalytic hydrogenation.

Experimental Workflow: Chemical Reduction with SnCl₂

Chemical_Reduction_Workflow Setup 1. Reaction Setup (Substrate, Solvent, SnCl₂, HCl) Reaction 2. Reaction (Heating, Stirring) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC) Reaction->Monitoring Workup 4. Work-up (Neutralization, Filtration) Monitoring->Workup Extraction 5. Extraction (Ethyl Acetate) Workup->Extraction Isolation 6. Product Isolation (Drying, Solvent Evaporation) Extraction->Isolation

Caption: Workflow for chemical reduction with SnCl₂.

References

Application of N-Methyl-4-nitrobenzamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-nitrobenzamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of more complex molecules with potential therapeutic applications. Its significance in medicinal chemistry lies in its unique structural features: a benzamide core, a reactive nitro group, and an N-methyl amide substituent. The aromatic amide moiety is a common feature in many biologically active molecules and pharmaceutical drugs, often playing a critical role in their therapeutic activity.[1] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it amenable to various chemical transformations and a key component in the design of targeted therapeutic agents. While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives have shown promise in several therapeutic areas, including oncology and infectious diseases.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including its synthesis, physicochemical properties, and its role as a scaffold for the development of bioactive compounds. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 2585-23-1[2][3]
Molecular Formula C₈H₈N₂O₃[2][3]
Molecular Weight 180.16 g/mol [3]
IUPAC Name This compound[2][3]
Appearance White powder
Melting Point 154-156 °C
Solubility Soluble in organic solvents such as DMSO and ethanol.

Synthesis of this compound

The classical and most common method for synthesizing this compound involves a two-step process starting from 4-nitrobenzoic acid.[1] This process includes the activation of the carboxylic acid to a more reactive acyl chloride, followed by amidation with methylamine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-nitrobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-nitrobenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise to the flask at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-nitrobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of methylamine (2.2 equivalents) in the same solvent. An aqueous solution of methylamine can also be used.

  • Cool the methylamine solution in an ice bath.

  • Add the solution of 4-nitrobenzoyl chloride dropwise to the cooled methylamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a wash with a dilute acid (e.g., 1M HCl) to remove excess methylamine, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Reaction Scheme:

Synthesis_of_N_Methyl_4_nitrobenzamide cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 4_nitrobenzoic_acid 4-Nitrobenzoic Acid thionyl_chloride + SOCl₂ 4_nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride 4_nitrobenzoic_acid->4_nitrobenzoyl_chloride Reflux 4_nitrobenzoyl_chloride_2 4-Nitrobenzoyl Chloride methylamine + CH₃NH₂ N_methyl_4_nitrobenzamide This compound 4_nitrobenzoyl_chloride_2->N_methyl_4_nitrobenzamide Stirring, RT

Caption: Synthetic route for this compound.

Application Notes in Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry primarily due to the versatility of its nitro group, which can be readily transformed into other functional groups, most notably an amino group (-NH₂).[1] This reduction opens up a vast chemical space for the synthesis of diverse derivatives with a wide range of biological activities.

Key Chemical Transformations

The nitro group of this compound can undergo several key reactions that are instrumental in drug discovery:

  • Nitro Group Reduction: The reduction of the nitro group to an amine is a cornerstone transformation. This is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or by using reducing agents like sodium dithionite.[1] The resulting N-Methyl-4-aminobenzamide is a key intermediate for further derivatization, such as in the synthesis of DNA methyltransferase inhibitors.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of various substituents.[1]

Derivatization_of_N_Methyl_4_nitrobenzamide start This compound reduction Nitro Group Reduction (e.g., H₂/Pd-C) start->reduction aminobenzamide N-Methyl-4-aminobenzamide reduction->aminobenzamide derivatives Bioactive Derivatives (e.g., Enzyme Inhibitors) aminobenzamide->derivatives Further Synthesis

Caption: Derivatization of this compound.

Biological Activities of this compound Derivatives

While this compound itself has not been extensively studied for its biological activity, its derivatives have demonstrated significant potential in various therapeutic areas.

Several studies have explored the anticancer potential of nitrobenzamide derivatives. For instance, a series of 4-substituted-3-nitrobenzamide derivatives were synthesized and evaluated for their in vitro anti-tumor activities against various cancer cell lines.

Table 1: Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives [4]

CompoundHCT-116 (GI₅₀, µM)MDA-MB-435 (GI₅₀, µM)HL-60 (GI₅₀, µM)
4a 2.1111.9042.034
4g >101.0081.993
4l >103.5863.778
4m >102.5432.876
4n >102.1172.564

GI₅₀: The concentration that causes 50% growth inhibition.

Nitroaromatic compounds have a long history in antimicrobial drug discovery. Derivatives of this compound have been investigated for their activity against various pathogens, including bacteria and mycobacteria. A study on N-alkyl nitrobenzamides revealed their potential as antitubercular agents.

Table 2: Antimycobacterial Activity of N-Alkyl-4-nitrobenzamides against M. tuberculosis

Compound (Alkyl Chain Length)MIC (µg/mL)
C4125
C616
C816
C1016
C1216
C1431.25
C1662.5

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ values.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Add Compound Dilutions start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan in DMSO incubate_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate GI₅₀ read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution Assay for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against microorganisms.

Materials:

  • Bacterial or mycobacterial strains (e.g., M. tuberculosis)

  • Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., isoniazid)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a bacterial suspension of a defined turbidity (e.g., 0.5 McFarland standard).

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

  • After incubation, add a viability indicator such as resazurin and incubate for a further 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of metabolic activity).

Potential Signaling Pathways Targeted by Derivatives

Derivatives of this compound have been investigated as inhibitors of various enzymes, suggesting their potential to modulate key signaling pathways involved in disease. For example, benzamide derivatives are known to be inhibitors of poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are crucial targets in cancer therapy.

Generic Kinase Inhibitor Signaling Pathway

Many anticancer drugs target protein kinases, which are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. The diagram below illustrates a simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Signal transcription_factor Transcription Factor kinase_cascade->transcription_factor inhibitor Kinase Inhibitor (Derivative of This compound) inhibitor->kinase_cascade Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Intervention of a kinase inhibitor in a signaling pathway.

Conclusion

This compound is a fundamentally important starting material in medicinal chemistry. While it may not possess significant biological activity in its own right, its true value is realized through its role as a versatile synthetic intermediate. The ability to readily modify its nitro group allows for the creation of large libraries of derivatives with diverse pharmacological properties. The promising anticancer and antimicrobial activities observed for some of these derivatives underscore the potential of the this compound scaffold in the development of novel therapeutics. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in drug discovery.

References

Application Notes and Protocols: N-Methyl-4-nitrobenzamide as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-nitrobenzamide is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its aromatic scaffold, featuring an electron-withdrawing nitro group and a methylamide moiety, provides a unique combination of reactivity and structural features that can be exploited to generate a diverse range of bioactive molecules. The nitro group can be readily reduced to an amine, which serves as a key functional handle for further molecular elaboration, enabling the synthesis of compounds with a wide array of pharmacological activities, including anticancer and antiparasitic properties. These application notes provide an overview of the utility of this compound and its derivatives in the synthesis of bioactive compounds, complete with experimental protocols and data.

Key Synthetic Transformations

The primary utility of this compound in the synthesis of bioactive molecules stems from the facile reduction of its nitro group to form N-Methyl-4-aminobenzamide. This transformation opens up a plethora of synthetic possibilities for introducing diverse functionalities and building complex molecular architectures.

General Workflow for Bioactive Molecule Synthesis

G A This compound B Nitro Group Reduction A->B H2/Pd-C or SnCl2/HCl C N-Methyl-4-aminobenzamide B->C D Coupling Reactions (e.g., Amide bond formation, Reductive amination) C->D E Bioactive Molecules (e.g., Kinase Inhibitors, Antiparasitic Agents) D->E G cluster_membrane Cell Membrane PDGFR PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization PDGF PDGF PDGF->PDGFR Inhibitor 4-Methylbenzamide Derivative Inhibitor->PDGFR PI3K PI3K Pathway Dimerization->PI3K RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation RAS_MAPK->Proliferation G A This compound Derivative B Nitroreductase (in parasite) A->B C Reactive Nitrogen Intermediates (e.g., Nitro Radical Anion) B->C D Parasite DNA C->D Covalent Binding & Redox Cycling E DNA Damage (Strand Breaks) D->E F Parasite Cell Death E->F

Application Notes and Protocols: Synthesis of N-Methyl-4-aminobenzamide from 4-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive, step-by-step guide for the synthesis of N-Methyl-4-aminobenzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process, beginning with the nitro precursor 4-nitrobenzoic acid. The first step involves the formation of the intermediate N-Methyl-4-nitrobenzamide, followed by the selective reduction of the nitro group to yield the desired final product.

The protocols detailed below are designed for researchers, scientists, and drug development professionals, offering clear methodologies and data presentation for laboratory execution.

Data Presentation

The key quantitative and physical data for the reactants, intermediates, and the final product are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Nitrobenzoic AcidC₇H₅NO₄167.12Yellowish-white crystalline powder62-23-7
This compoundC₈H₈N₂O₃180.16Solid2585-23-1[1]
N-Methyl-4-aminobenzamideC₈H₁₀N₂O150.18White to light yellow powder/crystal6274-22-2

Experimental Protocols

The synthesis is performed in two primary stages:

  • Step 1: Synthesis of this compound from 4-nitrobenzoic acid.

  • Step 2: Reduction of this compound to N-Methyl-4-aminobenzamide.

Protocol 1: Synthesis of this compound

This procedure details the conversion of 4-nitrobenzoic acid to its corresponding N-methyl amide via an acyl chloride intermediate.

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Methylamine solution (e.g., 40% in water or as a gas)

  • Dichloromethane (DCM) or 1,2-dichloroethane

  • Distilled water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chlorination:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-nitrobenzoic acid (1.0 eq) in an anhydrous organic solvent like 1,2-dichloroethane (approx. 10 mL per gram of acid).[2]

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq).[2]

    • Slowly add thionyl chloride (SOCl₂) (approx. 1.5 eq) dropwise to the suspension at room temperature.[2][3]

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature and remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-nitrobenzoyl chloride can be used directly in the next step.

  • Amidation:

    • Dissolve the crude 4-nitrobenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM).

    • In a separate flask, prepare a solution of methylamine. If using an aqueous solution (e.g., 25-40%), cool the acyl chloride solution in an ice bath (0-5 °C).

    • Slowly add the methylamine solution (approx. 2.0-2.2 eq) dropwise to the stirred acyl chloride solution. Maintain the temperature below 10 °C during the addition. An exothermic reaction is expected.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with distilled water and then with brine to remove water-soluble impurities.[4]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

    • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity solid.[4]

Protocol 2: Synthesis of N-Methyl-4-aminobenzamide

This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation. This method is often preferred for its clean reaction profile and high yields.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) catalyst

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite or another filter aid

Procedure:

  • Reaction Setup:

    • In a pressure-resistant reaction vessel (e.g., a Parr hydrogenation apparatus or a pressure autoclave), dissolve this compound (1.0 eq) in ethanol (approx. 10 mL per gram of amide).[3]

    • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.[3]

    • Seal the reaction vessel.

  • Hydrogenation:

    • Evacuate the vessel and backfill with an inert gas (like nitrogen or argon) to remove any oxygen. Repeat this cycle 3-5 times.

    • Introduce hydrogen gas (H₂) into the vessel. The pressure can range from atmospheric to higher pressures (e.g., 20 atm), depending on the available equipment.[3]

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 8-16 hours.[3]

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet with solvent during filtration.

    • Wash the filter cake with additional ethanol or methanol to recover all the product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is the crude N-Methyl-4-aminobenzamide, which is often of high purity. If needed, it can be further purified by recrystallization.

Visualizations

Reaction Scheme

The following diagram illustrates the two-step chemical transformation from the starting material to the final product.

G cluster_0 A 4-Nitrobenzoic Acid B This compound A->B  1) SOCl₂, DMF (cat.)  2) CH₃NH₂ C N-Methyl-4-aminobenzamide B->C  H₂, 10% Pd/C  Ethanol

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

This diagram outlines the logical flow of the entire synthesis process, from starting materials to the purified final product.

G cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction S1_Start 4-Nitrobenzoic Acid + SOCl₂ S1_React Acid Chlorination (Reflux) S1_Start->S1_React S1_Amide Amidation with CH₃NH₂ (0°C to RT) S1_React->S1_Amide S1_Workup Aqueous Work-up & Solvent Removal S1_Amide->S1_Workup S1_Product Crude this compound S1_Workup->S1_Product S2_Start This compound + Pd/C S1_Product->S2_Start Intermediate S2_React Catalytic Hydrogenation (H₂ gas) S2_Start->S2_React S2_Filter Filtration of Catalyst S2_React->S2_Filter S2_Evap Solvent Evaporation S2_Filter->S2_Evap S2_Product Final Product: N-Methyl-4-aminobenzamide S2_Evap->S2_Product

Caption: High-level workflow for the two-step synthesis.

References

Techniques for monitoring the progress of N-Methyl-4-nitrobenzamide reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

An effective method for tracking the synthesis of N-Methyl-4-nitrobenzamide is provided by this application note, which details the use of thin-layer chromatography (TLC). For organic chemists, particularly those working in process development and medicinal chemistry, this technique offers a quick, affordable, and dependable way to evaluate the reaction's progress, pinpoint the existence of starting materials and products, and determine when the reaction is finished.

Introduction

The synthesis of this compound is a fundamental amidation reaction, typically achieved through the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with methylamine. Monitoring the progress of this reaction is crucial to ensure the complete consumption of the starting materials and to maximize the yield and purity of the desired product. Thin-Layer Chromatography (TLC) is an invaluable analytical tool for this purpose, offering a simple and rapid visual assessment of the reaction mixture's composition.

By comparing the retention factors (Rf) of the starting material (4-nitrobenzoyl chloride) and the product (this compound), a researcher can effectively track the conversion. The higher polarity of the amide product compared to the acyl chloride starting material results in a lower Rf value on a standard silica gel TLC plate, enabling clear separation and monitoring.

Reaction Scheme

The synthesis of this compound from 4-nitrobenzoyl chloride and methylamine is depicted below.

reaction_scheme reactant1 4-Nitrobenzoyl Chloride reaction_center + reactant1->reaction_center reactant2 Methylamine reactant2->reaction_center product This compound byproduct HCl arrow reaction_center->arrow Solvent (e.g., DCM) Base (e.g., excess Methylamine) product_center + product_center->product product_center->byproduct

Figure 1: Synthesis of this compound.

Quantitative Data

The key physical and chemical properties of the primary compounds involved in the reaction are summarized in Table 1.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )RolePolarity
4-Nitrobenzoyl chloride4-Nitrobenzoyl chloride structureC₇H₄ClNO₃185.57Starting MaterialLess Polar
This compoundthis compound structureC₈H₈N₂O₃180.16ProductMore Polar

Table 1: Properties of Reaction Components.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄

  • Mobile Phase: n-Hexane and Ethyl Acetate (analytical grade)

  • Developing Chamber

  • Capillary Tubes for spotting

  • UV Lamp (254 nm)

  • Staining Solution: Potassium Permanganate (KMnO₄) stain

  • Sample Vials

  • Forceps

  • Heat Gun

Preparation of TLC Mobile Phase

A starting mobile phase of 7:3 n-Hexane : Ethyl Acetate is recommended. This composition can be adjusted based on the observed separation.

  • To increase the Rf values (move spots up), increase the proportion of ethyl acetate.

  • To decrease the Rf values (move spots down), increase the proportion of n-hexane.

TLC Monitoring Protocol
  • Chamber Saturation: Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere. Cover the chamber with a lid.

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Sample Preparation:

    • SM: Dissolve a small amount of 4-nitrobenzoyl chloride in a volatile solvent (e.g., ethyl acetate).

    • RM: Withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.

  • Spotting the Plate:

    • Using a capillary tube, spot the prepared 'SM' solution on the 'SM' lane.

    • Spot the 'SM' solution on the 'Co' lane.

    • Using a different capillary tube, spot the diluted 'RM' on top of the 'SM' spot in the 'Co' lane.

    • Spot the diluted 'RM' on the 'RM' lane.

    • Ensure the spots are small and concentrated by applying the sample in portions, allowing the solvent to evaporate between applications.

tlc_workflow prep_chamber Prepare TLC Chamber (7:3 Hexane:EtOAc) develop Develop Plate in Chamber prep_chamber->develop prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Co-spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm spot_rm->develop dry Dry the Plate develop->dry visualize_uv Visualize under UV (254 nm) dry->visualize_uv visualize_stain Stain with KMnO₄ (Optional) visualize_uv->visualize_stain analyze Analyze Results (Calculate Rf) visualize_stain->analyze

Figure 2: Experimental workflow for TLC monitoring.
  • Development: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the baseline is above the solvent level. Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.[1] Circle the spots with a pencil.

    • (Optional) For further visualization, dip the plate into a potassium permanganate stain solution and gently heat with a heat gun. Most organic compounds will appear as yellow-brown spots on a purple background.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Interpretation

The progress of the reaction can be determined by observing the changes in the TLC plate over time. The less polar starting material, 4-nitrobenzoyl chloride, will have a higher Rf value than the more polar product, this compound.

CompoundExpected Rf (7:3 Hexane:EtOAc)
4-Nitrobenzoyl chloride (SM)~0.6 - 0.7
This compound (Product)~0.2 - 0.3

Table 2: Expected Retention Factor (Rf) values. Note: These are approximate values and may vary depending on exact conditions.

Figure 3: Interpretation of TLC plates at different reaction stages.
  • At the start of the reaction (t=0): The 'RM' lane will show a single spot corresponding to the starting material.

  • During the reaction: The 'RM' lane will show two spots: a diminishing spot for the starting material and a new, more intense spot for the product at a lower Rf.

  • At completion: The 'RM' lane will show only the spot corresponding to the product, and the starting material spot will have disappeared completely. The co-spot lane is used to confirm the identity of the spots in the reaction mixture lane.

Troubleshooting

  • Streaking of spots: This may occur if the sample is too concentrated. Dilute the sample before spotting. Acyl chlorides can also streak due to reaction with silica; running the TLC quickly can minimize this.

  • Rf values too high or too low: Adjust the polarity of the mobile phase as described in section 4.2. An ideal Rf for the starting material is around 0.6-0.7 to allow space for the product spot to appear clearly below it.

  • No spots visible under UV: Ensure the compounds are UV active (which they are in this case). If spots are faint, try spotting multiple times in the same location (allowing to dry in between) to increase concentration. Use a chemical stain for confirmation.

By following this protocol, researchers can effectively and efficiently monitor the progress of this compound synthesis, leading to better control over the reaction and improved outcomes.

References

Application Notes and Protocols for N-Methyl-4-nitrobenzamide Derivatization in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Methyl-4-nitrobenzamide is a versatile scaffold in medicinal chemistry. Its aromatic nitro group and N-methylamide moiety serve as key pharmacophoric features and provide reactive handles for chemical modification. This document outlines detailed protocols for the systematic derivatization of this compound to explore its structure-activity relationships (SAR), particularly focusing on its potential as an anticancer agent. The protocols provided are based on established synthetic methodologies and biological evaluation techniques. The aim is to furnish researchers with the necessary information to synthesize a library of analogs and assess their therapeutic potential.

I. Derivatization Strategy for SAR Studies

A systematic approach to modifying the this compound scaffold is crucial for elucidating its SAR. The primary points of diversification include the amide nitrogen, the aromatic ring, and the nitro group.

Key Modification Points:

  • R1 (Amide Substituent): Variation of the N-methyl group to larger alkyl or aryl substituents can probe the steric and electronic requirements of the binding pocket.

  • R2 (Aromatic Ring Substituents): Introduction of various functional groups on the benzene ring can influence the molecule's electronics, lipophilicity, and potential for hydrogen bonding.

  • R3 (Nitro Group Bioisosteres): Replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or its reduction to an amino group can significantly impact biological activity and metabolic stability.

II. Experimental Protocols

A. General Synthetic Protocols for this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established chemical transformations. Below are protocols for key derivatization steps.

Protocol 1: Synthesis of N-Substituted-4-nitrobenzamide Analogs (Modification at R1)

This protocol describes the reaction of 4-nitrobenzoyl chloride with a variety of primary and secondary amines to generate a library of N-substituted benzamides.

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Desired primary or secondary amine (e.g., ethylamine, piperidine)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 4-nitrobenzoic acid (1.0 eq) in DCM, add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 1.5 hours.

  • Solvent Removal: Evaporate the thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the resulting crude 4-nitrobenzoyl chloride in fresh DCM. In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (3.0 eq) in DCM and cool in an ice-water bath.

  • Reaction: Slowly add the 4-nitrobenzoyl chloride solution to the amine solution dropwise. Stir the mixture for 30 minutes at room temperature.[1]

  • Work-up: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired N-substituted-4-nitrobenzamide derivative.

Protocol 2: Reduction of the Nitro Group (Modification at R3)

This protocol outlines the reduction of the nitro group to an amine, a common step in creating further derivatives.

Materials:

  • N-substituted-4-nitrobenzamide derivative

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup: Dissolve the N-substituted-4-nitrobenzamide derivative (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add 10% Pd/C catalyst (approximately 10% by weight of the starting material).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at a pressure of 0.2-0.4 MPa.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 5 hours or until TLC analysis indicates complete consumption of the starting material.[1]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol to obtain the purified 4-aminobenzamide derivative.

B. Biological Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

III. Data Presentation

The quantitative data from the SAR studies should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: In Vitro Anticancer Activity of this compound Derivatives against MCF-7 Cell Line

Compound IDR1R2R3IC₅₀ (µM)
1 -CH₃H-NO₂25.4
2 -C₂H₅H-NO₂18.2
3 -CH₂PhH-NO₂12.7
4 -CH₃3-Cl-NO₂15.8
5 -CH₃3-OCH₃-NO₂35.1
6 -CH₃H-NH₂> 100

Note: The data presented in this table is illustrative and intended to demonstrate how to present SAR data.

IV. Visualizations

A. Experimental Workflow

G cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation start This compound derivatization Derivatization (R1, R2, R3 modifications) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization library Compound Library characterization->library treatment Compound Treatment library->treatment cell_culture Cell Culture (MCF-7) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar SAR Analysis data_analysis->sar

Caption: Workflow for SAR studies of this compound derivatives.

B. Hypothetical Signaling Pathway

G derivative This compound Derivative rtk Receptor Tyrosine Kinase (RTK) derivative->rtk Inhibition pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

V. Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for conducting SAR studies on this compound derivatives. By systematically modifying the core structure and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for potent and selective anticancer activity. This information is invaluable for the rational design and development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Azo Compounds from N-Methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-Methyl-4-nitrobenzamide as a precursor in the synthesis of azo compounds. Azo compounds are a significant class of molecules with wide-ranging applications in the pharmaceutical industry, as dyes and pigments, and in materials science.[1] The following protocols detail a two-step synthetic pathway: the initial reduction of the nitro group of this compound to form an aromatic amine, followed by the diazotization of this amine and its subsequent coupling with an aromatic partner to yield the final azo compound.

The synthesis of azo dyes is a well-established process in industrial organic chemistry, typically involving a diazotization reaction followed by a coupling reaction.[1] While this compound cannot be directly used for azo coupling, its nitro group can be chemically reduced to a primary amine, rendering it a suitable substrate for diazotization.[2]

Experimental Overview

The overall synthetic strategy involves two key transformations:

  • Reduction of this compound: The nitro group is reduced to a primary amine (N-Methyl-4-aminobenzamide).

  • Diazotization and Azo Coupling: The resulting aromatic amine is converted to a diazonium salt, which then undergoes an electrophilic aromatic substitution with a suitable coupling agent to form the azo compound.

Below is a graphical representation of the experimental workflow.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Coupling A This compound B Reduction (e.g., H₂/Pd-C or Na₂S₂O₄) A->B C N-Methyl-4-aminobenzamide B->C D Diazotization (NaNO₂, HCl, 0-5 °C) C->D E Diazonium Salt Intermediate D->E G Azo Coupling E->G F Coupling Agent (e.g., 2-Naphthol) F->G H Azo Compound Product G->H G A This compound B Reduction (-NO₂ → -NH₂) A->B [H] C N-Methyl-4-aminobenzamide B->C D Diazotization (-NH₂ → -N₂⁺Cl⁻) C->D NaNO₂/HCl E Diazonium Salt D->E G Azo Coupling E->G F 2-Naphthol F->G H Azo Dye Product G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-4-nitrobenzamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of N-Methyl-4-nitrobenzamide and its analog, N-methyl-4-(methylamino)-3-nitrobenzamide.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound and related compounds.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Reagent degradation: Starting materials or reagents may have degraded due to improper storage. 3. Inefficient activation of carboxylic acid: In the two-step method for this compound, the conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride may be incomplete.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. 2. Reagent Quality Check: Ensure the purity and dryness of all starting materials, solvents, and reagents. Use freshly opened or properly stored reagents. 3. Activation Step: For the synthesis of 4-nitrobenzoyl chloride, ensure reflux conditions are met when using thionyl chloride.[1]
Presence of Impurities in the Final Product 1. Unreacted starting materials: The reaction did not go to completion. 2. Side reactions: Formation of undesired byproducts. 3. Inadequate purification: The purification method may not be effective in removing all impurities.1. Drive Reaction to Completion: Use a slight excess of one of the reagents (e.g., methylamine) to ensure the other is fully consumed.[2][3] 2. Control Reaction Conditions: Maintain the recommended reaction temperature to minimize side reactions. Dropwise addition of reagents can help control exothermic reactions.[2][3] 3. Effective Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.[2] Perform an aqueous wash to remove water-soluble impurities.[2]
Difficulty in Product Isolation 1. Product is too soluble in the work-up solvent. 2. Formation of an emulsion during aqueous work-up. 1. Solvent Selection: If the product is lost during work-up, consider using a different extraction solvent. 2. Breaking Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The classical and most traditional method is a two-step synthesis starting from 4-nitrobenzoic acid.[1] This involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

Q2: How is the 4-nitrobenzoyl chloride intermediate prepared?

A2: 4-nitrobenzoyl chloride is typically prepared by reacting 4-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] The use of thionyl chloride is common and can result in near-quantitative yields.[1]

Starting Material Reagent Key Conditions Product Yield
4-Nitrobenzoic AcidThionyl Chloride (SOCl₂)Reflux4-Nitrobenzoyl ChlorideNear quantitative[1]
4-Nitrobenzoic AcidPhosphorus Pentachloride (PCl₅)Heating on a water bath4-Nitrobenzoyl ChlorideNot specified

Q3: What are the key steps in the amidation of 4-nitrobenzoyl chloride?

A3: The second step is the reaction of 4-nitrobenzoyl chloride with methylamine to form this compound. The highly reactive acyl chloride is susceptible to nucleophilic attack by the amine.

Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide

Q1: What is a high-yield synthesis method for N-methyl-4-(methylamino)-3-nitrobenzamide?

A1: A high-yield method involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to generate 4-methylamino-3-nitrobenzoic acid. This intermediate is then acylated with thionyl chloride to produce 4-(methylamino)-3-nitrobenzoyl chloride, which finally reacts with methylamine to yield the desired product.[3] This method has been reported to achieve a total yield of up to 97.5%.[3]

Q2: Are there alternative one-step methods from the acyl chloride?

A2: Yes, a detailed protocol exists for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide directly from 4-(methylamino)-3-nitrobenzoyl chloride and methylamine.[2] This is a classic example of nucleophilic acyl substitution.[2]

Experimental Protocols

Protocol 1: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-(methylamino)-3-nitrobenzoyl chloride

This protocol is adapted from established synthetic methods.[2][3]

Materials:

  • 4-(methylamino)-3-nitrobenzoyl chloride

  • Methylamine (25% aqueous solution)

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mole equivalent of 4-(methylamino)-3-nitrobenzoyl chloride in dichloromethane (approximately 1.2 L per mole of the acyl chloride).[2][3]

  • Addition of Methylamine: At room temperature, add 1.1 mole equivalents of a 25% aqueous solution of methylamine dropwise to the stirred solution of the acyl chloride using a dropping funnel.[2][3] An exothermic reaction is expected, so maintain a steady addition rate to control the temperature.

  • Reaction Time: Stir the reaction mixture for 0.5 hours at room temperature.[3]

  • Work-up - Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with distilled water to remove any remaining methylamine hydrochloride and other water-soluble impurities.[2]

  • Work-up - Phase Separation: Separate the organic layer (DCM) from the aqueous layer.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[2]

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity product.[2]

Visualizations

Synthesis_Pathway_N_Methyl_4_nitrobenzamide 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid->4-Nitrobenzoyl Chloride SOCl₂ or PCl₅ This compound This compound 4-Nitrobenzoyl Chloride->this compound Methylamine Synthesis_Pathway_N_methyl_4_methylamino_3_nitrobenzamide 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid 4-Methylamino-3-nitrobenzoic Acid 4-Methylamino-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid->4-Methylamino-3-nitrobenzoic Acid Methylamine 4-(Methylamino)-3-nitrobenzoyl chloride 4-(Methylamino)-3-nitrobenzoyl chloride 4-Methylamino-3-nitrobenzoic Acid->4-(Methylamino)-3-nitrobenzoyl chloride SOCl₂ N-methyl-4-(methylamino)-3-nitrobenzamide N-methyl-4-(methylamino)-3-nitrobenzamide 4-(Methylamino)-3-nitrobenzoyl chloride->N-methyl-4-(methylamino)-3-nitrobenzamide Methylamine Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature) start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup optimize_conditions Optimize Reaction Time/Temp check_reagents->optimize_conditions check_conditions->optimize_conditions recrystallize Recrystallize Product check_workup->recrystallize optimize_conditions->check_workup end_pure High Purity Product recrystallize->end_pure Successful end_impure Consult Further Literature recrystallize->end_impure Unsuccessful

References

Common side reactions in the synthesis of N-Methyl-4-nitrobenzamide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of N-Methyl-4-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent methods for synthesizing this compound are:

  • The Acyl Chloride Method: This involves the reaction of 4-nitrobenzoyl chloride with methylamine. This is a classic example of nucleophilic acyl substitution.

  • The Coupling Agent Method: This route involves the direct reaction of 4-nitrobenzoic acid with methylamine in the presence of a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt).

Q2: What is the primary side reaction when using the acyl chloride method, and how can it be avoided?

The most common side reaction is the hydrolysis of 4-nitrobenzoyl chloride back to 4-nitrobenzoic acid. This occurs if moisture is present in the reaction setup.

Avoidance Strategies:

  • Ensure all glassware is thoroughly dried before use (e.g., oven-dried or flame-dried).

  • Use anhydrous solvents.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

Q3: I am getting a low yield in my synthesis. What are the likely causes and troubleshooting steps?

Low yields can stem from several factors depending on the synthetic route.

Common Causes for Low YieldTroubleshooting Steps
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase the reaction time or temperature if the reaction is sluggish.
Hydrolysis of 4-nitrobenzoyl chloride (Acyl Chloride Method) - Ensure strictly anhydrous conditions.
Formation of N-acylurea byproduct (Coupling Agent Method) - Add a coupling additive such as HOBt or Oxyma Pure to suppress this side reaction.[1]
Poor quality of starting materials - Use pure, dry starting materials and solvents.
Product loss during work-up and purification - Optimize extraction and purification procedures. For instance, during aqueous work-up, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase.

Q4: My final product is impure. What are the common impurities and how can I remove them?

Common impurities include unreacted starting materials and side products from the reaction.

Common ImpurityPurification Method
Unreacted 4-nitrobenzoic acid - Wash the organic layer with a mild aqueous base solution, such as sodium bicarbonate, during the work-up. This will deprotonate the carboxylic acid, making it water-soluble and easily separable from the organic layer containing the desired amide.
N-acylurea byproduct (from carbodiimide coupling agents) - The urea byproduct (e.g., dicyclohexylurea - DCU) is often insoluble in many organic solvents and can be removed by filtration.[2] - If the urea is soluble, purification is typically achieved through column chromatography.
Other unidentified byproducts - Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purifying the final product.[3]

Troubleshooting Guide

Problem 1: The reaction is not proceeding to completion.

  • Possible Cause: Insufficiently reactive coupling agent or inappropriate reaction temperature.

  • Solution:

    • If using a coupling agent, ensure it is fresh and has been stored correctly.

    • Consider gently heating the reaction mixture, while monitoring for potential side product formation.

    • For the acyl chloride method, ensure the methylamine is in excess to drive the reaction to completion.

Problem 2: Formation of a significant amount of N-acylurea byproduct when using a carbodiimide coupling agent.

  • Possible Cause: The O-acylisourea intermediate is rearranging to the more stable N-acylurea before reacting with methylamine.[4]

  • Solution:

    • Add an activating agent like HOBt or HOAt. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement, but still reactive enough to form the desired amide.[1]

Data Presentation

The following table summarizes the expected yield and purity for the synthesis of a similar compound, N-methyl-4-(methylamino)-3-nitrobenzamide, which can serve as a benchmark.

Synthesis MethodExpected YieldReported PurityReference
Multi-step synthesis ending with the reaction of 4-(methylamino)-3-nitrobenzoyl chloride with methylamineUp to 97.5% (overall yield)High purity after recrystallization[4]
Catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid (a related reaction)96.2% - 98.0%99.2% - 99.4% (HPLC)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Method

This protocol is adapted from standard procedures for the synthesis of similar benzamides.

Materials:

  • 4-Nitrobenzoyl chloride

  • Methylamine (e.g., 40% solution in water or 2M in THF)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine (1.1 - 1.5 equivalents) dropwise to the stirred solution. An exothermic reaction is expected, so maintain a slow addition rate to control the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of this compound via the EDC/HOBt Coupling Method

This protocol provides a general guideline for the synthesis using a carbodiimide coupling agent.

Materials:

  • 4-Nitrobenzoic acid

  • Methylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-nitrobenzoic acid (1.0 equivalent), HOBt (1.0 - 1.2 equivalents), and anhydrous DMF or DCM.

  • Add methylamine hydrochloride (1.0 - 1.2 equivalents) and DIPEA or Et3N (2.0 - 2.2 equivalents) to the solution and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_acyl_chloride Acyl Chloride Method cluster_coupling_agent Coupling Agent Method ac_start 4-Nitrobenzoyl Chloride + Methylamine in Anhydrous Solvent ac_reaction Reaction at 0°C to RT ac_start->ac_reaction ac_workup Aqueous Work-up (NaHCO3, H2O, Brine) ac_reaction->ac_workup ac_purification Recrystallization ac_workup->ac_purification ac_product This compound ac_purification->ac_product ca_start 4-Nitrobenzoic Acid + Methylamine + EDC/HOBt in Anhydrous Solvent ca_reaction Reaction at 0°C to RT ca_start->ca_reaction ca_workup Aqueous Work-up (HCl, NaHCO3, H2O, Brine) ca_reaction->ca_workup ca_purification Column Chromatography or Recrystallization ca_workup->ca_purification ca_product This compound ca_purification->ca_product

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solution Corrective Actions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction hydrolysis Acyl Chloride Hydrolysis? start->hydrolysis n_acylurea N-Acylurea Formation? start->n_acylurea start_material_issue Starting Material Impurity? start->start_material_issue increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes anhydrous_conditions Ensure Anhydrous Conditions hydrolysis->anhydrous_conditions Yes add_hobt Add HOBt/HOAt n_acylurea->add_hobt Yes purify_start_material Purify Starting Materials start_material_issue->purify_start_material Yes optimize_workup Optimize Work-up & Purification increase_time_temp->optimize_workup anhydrous_conditions->optimize_workup add_hobt->optimize_workup purify_start_material->optimize_workup end end optimize_workup->end Pure Product

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Nitro Group Reduction in N-Methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of N-Methyl-4-nitrobenzamide to N-Methyl-4-aminobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing the nitro group in this compound?

A1: The most prevalent methods for reducing aromatic nitro compounds like this compound are catalytic hydrogenation and chemical reduction using metals in acidic media.[1][2] Catalytic hydrogenation often employs catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[2] Common metal/acid combinations include tin(II) chloride in hydrochloric acid (SnCl₂/HCl), iron in hydrochloric or acetic acid (Fe/HCl or Fe/AcOH), and zinc in acetic acid (Zn/AcOH).[1][2][3]

Q2: My reduction of this compound is incomplete. What are the likely causes?

A2: Incomplete reduction can stem from several factors. For catalytic hydrogenation, catalyst deactivation or insufficient catalyst loading are common culprits.[3] Poor solubility of the starting material in the chosen solvent can also significantly hinder the reaction rate.[3] With metal/acid reductions, the purity and surface area of the metal are crucial, as is the concentration of the acid.[3] Finally, inadequate reaction time or temperature can also lead to incomplete conversion.

Q3: I'm observing side products in my reaction. What are they and how can I minimize them?

A3: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[4][5] If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react further to form side products like azoxy or azo compounds.[2][3] To favor the formation of the desired amine, ensure a sufficient excess of the reducing agent is used and maintain proper temperature control, as localized overheating can promote the formation of condensation byproducts.[3]

Q4: How can I monitor the progress of my reduction reaction?

A4: The progress of the reduction can be monitored by several analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method to track the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) offers a more quantitative approach.[3] Spectroscopic methods can also be employed; for instance, the disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) in the infrared (IR) spectrum indicates the progress of the reaction.[3]

Troubleshooting Guide

Issue 1: Sluggish or Stalled Reaction

Question: My reduction of this compound is extremely slow or has stopped before completion. How can I resolve this?

Answer:

A systematic approach to troubleshooting a sluggish or stalled reaction is crucial. The primary areas to investigate are the reagents and catalyst, reaction conditions, and solubility.

  • Reagent and Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Ensure the catalyst is fresh and has been stored properly to prevent deactivation.[3] If the catalyst is old or from an unreliable source, consider replacing it. The catalyst loading may also be insufficient; increasing the weight percentage of the catalyst can improve the reaction rate.[3]

    • Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): The surface area of the metal is critical. Use a fine powder and consider activation if necessary.[3] The purity of the metal and the concentration of the acid also play a significant role in the reaction kinetics.[3]

  • Reaction Conditions:

    • Temperature: While many reductions can be performed at room temperature, some substrates require heating to achieve a reasonable rate.[3] A modest increase in temperature may be beneficial, but be cautious of promoting side reactions.[3]

    • Hydrogen Pressure (for catalytic hydrogenation): For challenging reductions, increasing the hydrogen pressure can enhance the reaction rate.[3]

  • Solubility:

    • The starting material, this compound, must be soluble in the reaction solvent.[3] If solubility is poor, consider alternative solvents or the use of a co-solvent system. For instance, ethanol/water or acetic acid can be effective for hydrogenation reactions.[3]

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of impurities alongside the desired N-Methyl-4-aminobenzamide. How can I improve the selectivity?

Answer:

The formation of side products often arises from the stepwise nature of nitro group reduction. To enhance selectivity for the final amine product, consider the following adjustments:

  • Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.[3]

  • Temperature Control: Exothermic reactions can create localized hot spots, which may promote the formation of condensation products like azoxy and azo compounds.[3] Ensure efficient stirring and, if necessary, use an ice bath to control the initial exothermic phase of the reaction.

  • pH of the Reaction Medium: The pH can influence the reaction pathway. For metal/acid reductions, maintaining a sufficiently acidic environment is crucial for the desired transformation.

Quantitative Data Summary

The following tables provide typical ranges for key reaction parameters. Optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Typical Conditions for Catalytic Hydrogenation of this compound

ParameterValueNotes
Catalyst 5-10% Pd/C, Raney NickelEnsure catalyst is fresh and handled under an inert atmosphere if pyrophoric.
Catalyst Loading 1-10 mol%Higher loading may be required for difficult reductions.
Hydrogen Source H₂ gas (1-4 atm), HydrazineHydrogen gas is common; hydrazine can be used in transfer hydrogenation.[6]
Solvent Ethanol, Methanol, Ethyl Acetate, THFThe solvent should fully dissolve the starting material.
Temperature Room Temperature to 60 °CHigher temperatures may increase the rate but can also lead to side reactions.
Reaction Time 2-24 hoursMonitor by TLC or HPLC to determine completion.

Table 2: Typical Conditions for Metal/Acid Reduction of this compound

ParameterValueNotes
Reducing Agent SnCl₂·2H₂O, Fe powder, Zn dustUse a fine powder to maximize surface area.[3]
Acid Concentrated HCl, Glacial Acetic AcidThe acid is crucial for the reaction mechanism.
Stoichiometry 3-5 equivalents of metal/metal saltA stoichiometric excess is required.
Solvent Ethanol, Water, Acetic AcidDepends on the chosen metal/acid system.
Temperature Room Temperature to RefluxOften requires heating to proceed at a reasonable rate.[3]
Reaction Time 1-6 hoursMonitor by TLC or HPLC to determine completion.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[3]

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[3] Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-Methyl-4-aminobenzamide, which can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
  • Setup: To a solution of this compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[3][7]

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.[3]

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic to neutralize the acid.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-4-aminobenzamide. Further purification can be performed if needed.

Visualizations

Nitro_Reduction_Pathway Start This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Side Product (R-N=N(O)-R) Nitroso->Azoxy Condensation with Hydroxylamine Amine N-Methyl-4-aminobenzamide (R-NH2) Hydroxylamine->Amine +2e-, +2H+ Azo Azo Side Product (R-N=N-R) Azoxy->Azo Reduction Troubleshooting_Workflow Start Incomplete Nitro Group Reduction CheckReagents Check Reagent/Catalyst Activity Start->CheckReagents CheckConditions Evaluate Reaction Conditions CheckReagents->CheckConditions Activity OK ReplaceReagent Use Fresh Catalyst/Reagents Increase Catalyst Loading CheckReagents->ReplaceReagent Activity Low CheckSolubility Assess Substrate Solubility CheckConditions->CheckSolubility Conditions OK ModifyConditions Increase Temperature/Pressure Increase Reaction Time CheckConditions->ModifyConditions Suboptimal ChangeSolvent Change Solvent Use Co-solvent System CheckSolubility->ChangeSolvent Poor Solubility Success Reaction Complete CheckSolubility->Success Solubility OK ReplaceReagent->CheckConditions ModifyConditions->CheckSolubility ChangeSolvent->Success Reaction_Parameters Catalyst Catalyst Activity Rate Reaction Rate Catalyst->Rate Yield Product Yield Catalyst->Yield Temperature Temperature Temperature->Rate Selectivity Selectivity Temperature->Selectivity Solvent Solvent Choice Solvent->Rate Solvent->Yield Concentration Reagent Concentration Concentration->Rate Concentration->Selectivity Rate->Yield Selectivity->Yield

References

Technical Support Center: Purification of Crude N-Methyl-4-nitrobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude N-Methyl-4-nitrobenzamide via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly. 3. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Reduce Solvent Volume: Boil off a portion of the solvent to increase the concentration of the compound and allow it to cool again. 2. Induce Crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. 3. Re-evaluate Solvent: If crystals still do not form, recover the solid by evaporating the solvent and attempt recrystallization with a different, less polar solvent or a solvent mixture.
Oiling Out (Product separates as an oil instead of crystals)1. High concentration of impurities: This can lower the melting point of the mixture. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. The solution is cooling too rapidly. 1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. 2. Use a Lower Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of this compound (approximately 219°C). 3. Slow Cooling: Insulate the flask to encourage gradual cooling. Allow it to cool to room temperature before placing it in an ice bath.
Low Yield of Purified Product 1. Too much solvent was used during dissolution. 2. Crystals were filtered before crystallization was complete. 3. The crystals were washed with too much cold solvent. 4. Premature crystallization occurred during hot filtration. 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Ensure Complete Crystallization: Allow sufficient time for cooling and crystallization, including in an ice bath, before filtering. 3. Minimal Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Pre-heat Equipment: Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.
Colored Impurities Remain in Crystals 1. Colored impurities are not effectively removed by a single recrystallization. 2. The impurities have similar solubility to the product. 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product. 2. Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the polarity of this compound, polar protic solvents are a good starting point. Ethanol, methanol, or a mixed solvent system like ethanol/water are often suitable for aromatic amides. Small-scale solubility tests are recommended to determine the optimal solvent.

Q2: How do I perform a small-scale solubility test?

A2: Place a small amount of your crude this compound into several test tubes. To each tube, add a different solvent (e.g., ethanol, methanol, water, ethyl acetate) dropwise at room temperature, observing the solubility. Gently heat the tubes that show poor solubility at room temperature to see if the compound dissolves when hot. A good solvent will dissolve the compound when hot but not when cold.

Q3: What are the common impurities in crude this compound?

A3: Common impurities may include unreacted starting materials such as 4-nitrobenzoyl chloride and methylamine, or byproducts from the synthesis. The presence of colored impurities may suggest degradation products.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is approximately 219°C. A broad or depressed melting point of your purified product indicates the presence of residual impurities.

Q5: How can I improve the crystal size?

A5: Larger, purer crystals are typically formed through slow cooling. After dissolving the crude product in the hot solvent, allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.

Quantitative Data

Solvent Solubility at Room Temperature (approx. 20-25°C) Solubility at Boiling Point Notes
Ethanol Sparingly SolubleSolubleA good candidate for single-solvent recrystallization.
Methanol Sparingly SolubleSolubleSimilar to ethanol, but lower boiling point.
Water InsolubleVery Sparingly SolubleCan be used as an anti-solvent in a mixed-solvent system with a more soluble solvent like ethanol.
Acetone Moderately SolubleVery SolubleMay be too good of a solvent, leading to poor recovery unless used in a mixed-solvent system.
Ethyl Acetate Sparingly SolubleSolubleA less polar option that could be effective.
Toluene InsolubleSparingly SolubleGenerally not a good solvent for this polar compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to create a slurry. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The purified this compound can then be transferred to a watch glass for final drying.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals sol_no_crystals1 Boil off excess solvent no_crystals->sol_no_crystals1 sol_no_crystals2 Scratch flask / Add seed crystal no_crystals->sol_no_crystals2 sol_oiling_out1 Reheat and add more solvent oiling_out->sol_oiling_out1 sol_oiling_out2 Cool more slowly oiling_out->sol_oiling_out2 sol_low_yield1 Use minimum hot solvent low_yield->sol_low_yield1 sol_low_yield2 Ensure complete cooling low_yield->sol_low_yield2 sol_colored_crystals1 Use activated charcoal colored_crystals->sol_colored_crystals1 sol_colored_crystals2 Repeat recrystallization colored_crystals->sol_colored_crystals2

Caption: Troubleshooting common issues in recrystallization.

Optimizing reaction conditions for the amidation of 4-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the amidation of 4-nitrobenzoyl chloride. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to help you achieve optimal results in your synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the amidation of 4-nitrobenzoyl chloride.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Degradation of 4-nitrobenzoyl chloride: The acyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-nitrobenzoic acid.[1]- Ensure all glassware is thoroughly oven-dried before use. - Use anhydrous solvents. - Handle 4-nitrobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon). - Use a fresh bottle of the reagent or verify the purity of existing stock.
Insufficiently reactive amine: The amine nucleophile may be too weak or sterically hindered to react efficiently.- Consider adding a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, which can protonate and deactivate the amine.[2] - For particularly weak nucleophiles, a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial, but its compatibility should be tested.
Suboptimal reaction temperature: High temperatures can lead to decomposition or side reactions, while a temperature that is too low may result in a slow or incomplete reaction.[2]- Attempt the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. - If the reaction is sluggish, gentle heating may be required, but this should be monitored carefully.
Multiple Spots on TLC, Indicating Impurities Incomplete reaction: The reaction may not have proceeded to completion.- Extend the reaction time. - Monitor the reaction progress using TLC until the starting material is consumed. - Consider a slight excess of the amine or coupling reagents.
Side reactions: Undesired reactions may be occurring, leading to the formation of byproducts.- Maintain a low temperature, especially during the addition of the acyl chloride, to control the reaction rate and minimize side reactions.[3] - Ensure the purity of starting materials and solvents.
Hydrolysis of the product: The amide product can hydrolyze back to the carboxylic acid and amine under certain conditions, although this is generally less favorable than the hydrolysis of the starting acyl chloride.- Ensure anhydrous conditions are maintained throughout the reaction and work-up.
Difficulty in Product Purification Oily product: The crude product is an oil instead of a solid, making isolation by filtration difficult.- Attempt purification by column chromatography.[3] - Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - Consider a different solvent system for work-up and isolation.
Product soluble in the aqueous layer: During aqueous work-up, the amide product may have some solubility in the aqueous phase, leading to loss of yield.- Perform multiple extractions of the aqueous layer with a suitable organic solvent to recover the dissolved product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amidation of 4-nitrobenzoyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating the chloride ion as a good leaving group, to form the amide product. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct.[3]

Q2: Which solvents are most suitable for this reaction?

A2: Anhydrous aprotic solvents are preferred to prevent the hydrolysis of the highly reactive 4-nitrobenzoyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), toluene, and ethyl acetate.[2] Protic solvents such as water and alcohols should be strictly avoided.

Q3: What type of base should I use and in what quantity?

A3: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used to scavenge the HCl produced during the reaction.[2] Typically, a slight excess (1.1-1.5 equivalents) relative to the 4-nitrobenzoyl chloride is sufficient. For Schotten-Baumann conditions, an aqueous solution of a base like sodium hydroxide is used in a biphasic system.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Spot the reaction mixture alongside the starting materials (4-nitrobenzoyl chloride and the amine) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is complete when the starting material spots have disappeared and a new product spot is observed.

Q5: What are the common impurities I might encounter?

A5: Common impurities include unreacted starting materials (amine and 4-nitrobenzoyl chloride), the hydrolysis product (4-nitrobenzoic acid), and potentially over-acylated products if the amine has multiple reactive sites.

Q6: What are the best practices for handling and storing 4-nitrobenzoyl chloride?

A6: 4-Nitrobenzoyl chloride is a corrosive, toxic, and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store it in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.[2]

Data Presentation

The following tables summarize the yields of N-substituted 4-nitrobenzamides under various reaction conditions.

Table 1: Amidation of 4-Nitrobenzoyl Chloride with Aliphatic Amines

AmineBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
2-(3-chlorophenyl)ethan-1-amineTriethylamine (1.2)DichloromethaneRoom Temp0.590
BenzylamineTriethylamine (1.1)Cyrene™0 to Room Temp1Good (not specified)
Methylamine (25% aq. solution)-DichloromethaneRoom Temp0.5High (not specified)

Table 2: Amidation of 4-Nitrobenzoyl Chloride with Aromatic Amines

AmineBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
4-NitroanilineDIPEA (excess)Toluene100 (MW)--
AnilineTriethylamine (1.1)Cyrene™0 to Room Temp1Good (not specified)

Note: The yields are as reported in the cited literature and may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for Amidation in an Aprotic Solvent

This protocol describes a general method for the acylation of a primary or secondary amine with 4-nitrobenzoyl chloride in an anhydrous organic solvent.

Materials:

  • 4-Nitrobenzoyl chloride (1.0 equiv.)

  • Amine (primary or secondary) (1.0-1.2 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 equiv.)

  • Round-bottom flask, magnetic stirrer, and inert gas line (Nitrogen or Argon)

  • Dropping funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 equiv.) and the base (TEA or DIPEA, 1.1-1.5 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equiv.) in anhydrous DCM.

  • Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A precipitate of the amine hydrochloride salt may form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a common technique for purifying solid amide products.

Materials:

  • Crude N-substituted 4-nitrobenzamide

  • Recrystallization solvent (e.g., ethanol, ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Select an appropriate solvent or solvent pair for recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at room temperature.

  • In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Amine & Base Dissolve Amine & Base Cool Amine Solution (0 °C) Cool Amine Solution (0 °C) Dissolve Amine & Base->Cool Amine Solution (0 °C) Dissolve 4-Nitrobenzoyl Chloride Dissolve 4-Nitrobenzoyl Chloride Slow Addition of Acyl Chloride Slow Addition of Acyl Chloride Dissolve 4-Nitrobenzoyl Chloride->Slow Addition of Acyl Chloride Cool Amine Solution (0 °C)->Slow Addition of Acyl Chloride Stir at Room Temperature Stir at Room Temperature Slow Addition of Acyl Chloride->Stir at Room Temperature Aqueous Work-up Aqueous Work-up Stir at Room Temperature->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Troubleshooting_Amidation start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions (Temperature? Time?) start->check_conditions check_base Is a suitable base used in sufficient quantity? start->check_base reagents_ok Reagents are of high quality check_reagents->reagents_ok Yes reagents_bad Use fresh/anhydrous reagents and solvents check_reagents->reagents_bad No conditions_ok Conditions are appropriate check_conditions->conditions_ok Yes conditions_bad Optimize temperature and reaction time check_conditions->conditions_bad No base_ok Base is appropriate check_base->base_ok Yes base_bad Add or change base (e.g., TEA, DIPEA) check_base->base_bad No reagents_ok->check_conditions conditions_ok->check_base Consider amine reactivity Consider amine reactivity base_ok->Consider amine reactivity Further optimization needed Further optimization needed base_ok->Further optimization needed Amidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Nitrobenzoyl\nChloride 4-Nitrobenzoyl Chloride Tetrahedral\nIntermediate Tetrahedral Intermediate 4-Nitrobenzoyl\nChloride->Tetrahedral\nIntermediate Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Tetrahedral\nIntermediate Nucleophilic Attack N-Substituted\n4-Nitrobenzamide N-Substituted 4-Nitrobenzamide Tetrahedral\nIntermediate->N-Substituted\n4-Nitrobenzamide Collapse & Cl- elimination HCl HCl Tetrahedral\nIntermediate->HCl

References

Technical Support Center: Synthesis of N-Methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-4-nitrobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound is the acylation of methylamine with 4-nitrobenzoyl chloride.[1] This reaction is a nucleophilic acyl substitution where the methylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride.[2][3] The presence of the nitro group on the benzoyl chloride increases its reactivity towards nucleophiles.[3]

Q2: What are the typical starting materials and reagents for this synthesis?

The primary starting materials are 4-nitrobenzoyl chloride and methylamine, which is often used as an aqueous solution (e.g., 25%).[2] An organic solvent such as dichloromethane is typically used to dissolve the 4-nitrobenzoyl chloride.[1][2]

Q3: What are some common impurities I might encounter in my crude product?

Common impurities can include:

  • Unreacted 4-nitrobenzoyl chloride: If the reaction does not go to completion.

  • 4-nitrobenzoic acid: This can form from the hydrolysis of 4-nitrobenzoyl chloride if moisture is present in the reaction.[3][4]

  • Polymeric materials: These can sometimes form under certain reaction conditions.

  • Isomeric impurities: While less common in this specific synthesis compared to others, isomeric byproducts are a possibility in aromatic substitutions.[4]

Q4: What is the recommended method for purifying crude this compound?

Recrystallization is a highly effective and commonly used method for purifying crude this compound.[2][5][6] This technique relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.[5][7] An ethanol/water solvent system is often a good starting point for the recrystallization of benzamide derivatives.[2][5]

Q5: How can I confirm the purity and identity of my final product?

Several analytical techniques can be used to characterize the final product:[2]

  • Melting Point: Comparing the experimental melting point to the literature value can indicate purity. The reported melting point for this compound is around 219 °C.[8]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.[2]

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and NO₂.[2]

    • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the dropwise addition of methylamine solution to control the exothermic reaction.[2] Allow for sufficient reaction time and monitor progress using Thin Layer Chromatography (TLC).
Hydrolysis of 4-nitrobenzoyl chloride.Use anhydrous solvents and glassware to prevent moisture contamination.[4]
Loss of product during workup.Carefully separate the organic and aqueous layers. Minimize transfers between flasks.
Product is an oil or fails to crystallize Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization.[9]
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
Incorrect solvent for recrystallization.Perform small-scale solubility tests with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find an optimal system where the compound is soluble when hot and insoluble when cold.[10]
Colored Impurities in Final Product Presence of colored byproducts.During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[10]
Multiple Spots on TLC Plate Presence of unreacted starting materials or byproducts.Compare the TLC of the crude mixture with the starting materials to identify the spots. Optimize the reaction conditions (time, temperature, stoichiometry) to minimize unreacted starting materials. Purify the crude product using column chromatography or recrystallization.[9]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted amides.[1][2]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mole equivalent of 4-nitrobenzoyl chloride in dichloromethane.

  • Addition of Methylamine: At room temperature, add 1.1 mole equivalents of a 25% aqueous solution of methylamine dropwise to the stirred solution of the acyl chloride using a dropping funnel.[2] An exothermic reaction is expected, so maintain a steady addition rate to control the temperature.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 30 minutes. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with distilled water to remove methylamine hydrochloride and other water-soluble impurities.[2]

    • Separate the organic layer.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2]

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Purification by Recrystallization

This protocol is a general procedure for the recrystallization of benzamide derivatives.[5][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture while stirring until the solid dissolves completely.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 4-nitrobenzoyl chloride in Dichloromethane B Add Methylamine Solution (dropwise) A->B C Stir at Room Temperature B->C D Aqueous Wash C->D Crude Reaction Mixture E Separate Organic Layer D->E F Dry Organic Layer E->F G Remove Solvent F->G H Dissolve Crude Product in Hot Solvent G->H Crude Product I Cool to Crystallize H->I J Filter and Dry Crystals I->J K K J->K Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Troubleshooting decision tree for low purity of this compound.

References

Challenges in the scale-up of N-Methyl-4-nitrobenzamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of N-Methyl-4-nitrobenzamide production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method involves a two-step process. First, 4-nitrobenzoic acid is converted to the more reactive 4-nitrobenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 4-nitrobenzoyl chloride is then reacted with methylamine to form this compound.

Q2: What are the critical safety precautions when handling the reagents for this synthesis?

A2: Both thionyl chloride and 4-nitrobenzoyl chloride are corrosive and moisture-sensitive. Methylamine is a flammable and corrosive gas, often used as a solution. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Anhydrous conditions are crucial, especially when working with the acyl chloride, to prevent hydrolysis back to 4-nitrobenzoic acid.

Q3: What factors are critical for achieving a high yield in this reaction?

A3: Several factors influence the reaction yield:

  • Reagent Purity: High-purity starting materials are essential to minimize side reactions.

  • Anhydrous Conditions: Moisture can hydrolyze the 4-nitrobenzoyl chloride intermediate, reducing the yield.

  • Temperature Control: The amidation reaction is often exothermic. Controlling the temperature, especially during the addition of methylamine, is crucial to prevent side reactions.

  • Stoichiometry: Precise control of the molar ratios of the reactants is necessary. An excess of methylamine is often used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct.

Q4: How can the progress of the reaction be monitored?

A4: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction's progress. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material (4-nitrobenzoyl chloride) and the appearance of the product spot (this compound) indicate the progression of the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Hydrolysis of 4-nitrobenzoyl chloride: The acyl chloride is highly reactive with water.1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Incomplete reaction: The reaction may not have gone to completion.2. Increase the reaction time or consider a moderate increase in temperature. Ensure efficient stirring.
3. Loss of product during work-up: The product may be partially soluble in the aqueous phase.3. Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Presence of Multiple Spots on TLC 1. Unreacted starting material: The reaction has not gone to completion.1. Extend the reaction time or add a slight excess of methylamine.
2. Formation of byproducts: Side reactions may be occurring.2. Control the reaction temperature, as higher temperatures can lead to side reactions. Ensure the purity of starting materials.
3. Formation of 4-nitrobenzoic acid: Hydrolysis of the acyl chloride.3. During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities: Impurities can inhibit crystallization.1. Purify the crude product using column chromatography on silica gel.
2. Inappropriate recrystallization solvent: The chosen solvent may not be suitable.2. Perform a solvent screen to find a suitable recrystallization solvent or solvent system. Common systems include ethanol/water or ethyl acetate/hexanes.
Scale-up Issues 1. Poor heat transfer: The exothermic amidation reaction can be difficult to control on a larger scale.1. Use a reactor with efficient heat exchange capabilities. Add the methylamine solution slowly and monitor the internal temperature closely.
2. Inefficient mixing: Inadequate agitation can lead to localized "hot spots" and side reactions.2. Use appropriate mechanical stirring for the reactor size to ensure homogeneity.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
4-Nitrobenzoic AcidC₇H₅NO₄167.12Yellowish solid
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56Yellow crystalline solid
MethylamineCH₅N31.06Gas (commonly used as an aqueous solution)
This compoundC₈H₈N₂O₃180.16Solid

Table 2: Representative Reaction Conditions for Amidation

ParameterCondition
Reactants 4-nitrobenzoyl chloride, Methylamine (aqueous solution)
Solvent Dichloromethane (DCM)
Base Excess methylamine or Triethylamine (Et₃N)
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Work-up Aqueous wash with dilute acid and base
Purification Recrystallization (e.g., from ethanol/water)
Reported Yield (for analogous reactions) Up to 97.5%[1]

Experimental Protocols

Preparation of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid

This protocol is a general procedure and should be adapted and optimized based on laboratory conditions.

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-nitrobenzoic acid in the chosen anhydrous solvent.

  • Add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-nitrobenzoyl chloride, which can often be used in the next step without further purification.

Synthesis of this compound

This protocol is based on general amidation procedures and should be optimized.

Materials:

  • 4-Nitrobenzoyl chloride

  • Methylamine (40% aqueous solution)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (optional, if not using excess methylamine)

Procedure:

  • Dissolve 4-nitrobenzoyl chloride in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylamine solution dropwise to the stirred solution of the acyl chloride. An exothermic reaction is expected. Maintain a steady addition rate to control the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up & Purification A 4-Nitrobenzoic Acid B Add Thionyl Chloride (SOCl₂) & cat. DMF A->B C Reflux B->C D 4-Nitrobenzoyl Chloride C->D E 4-Nitrobenzoyl Chloride D->E F Add Methylamine (aq.) at 0°C E->F G Stir at RT F->G H Crude N-Methyl-4- nitrobenzamide G->H I Crude Product H->I J Aqueous Wash (Acid & Base) I->J K Dry & Evaporate J->K L Recrystallization K->L M Pure N-Methyl-4- nitrobenzamide L->M

Caption: Workflow for this compound Synthesis.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check TLC for Starting Material Start->Check_Reaction SM_Present Incomplete Reaction Check_Reaction->SM_Present Present SM_Absent Complete Reaction Check_Reaction->SM_Absent Absent Action_Incomplete Increase Reaction Time or Temperature SM_Present->Action_Incomplete Check_Workup Review Work-up Procedure SM_Absent->Check_Workup End Yield Improved Action_Incomplete->End Workup_Issue Product Loss During Extraction/Purification Check_Workup->Workup_Issue Action_Workup Optimize Extraction & Recrystallization Workup_Issue->Action_Workup Yes Check_Reagents Check Reagent Purity & Anhydrous Conditions Workup_Issue->Check_Reagents No Action_Workup->End Reagent_Issue Hydrolysis or Side Reactions Check_Reagents->Reagent_Issue Action_Reagents Use Pure, Dry Reagents & Solvents Reagent_Issue->Action_Reagents Yes Reagent_Issue->End No Action_Reagents->End

Caption: Logical workflow for troubleshooting low yield.

References

Technical Support Center: Purification of N-Methyl-4-nitrobenzamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying N-Methyl-4-nitrobenzamide using column chromatography. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address common issues encountered during the purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the purification of this compound using silica gel column chromatography. The primary objective is to separate the target compound from unreacted starting materials, byproducts, and other impurities.

I. Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Sand

II. Method Development: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase (solvent system) using TLC.[1]

  • Sample Preparation: Prepare a dilute solution of the crude this compound in a volatile solvent like dichloromethane.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a test mobile phase (e.g., 80:20 n-hexane:ethyl acetate).[1]

  • Visualization: After the solvent front has ascended the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.[1]

  • Rf Calculation: Calculate the Retention Factor (Rf) for the spot corresponding to this compound. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1]

  • Optimization: Adjust the polarity of the mobile phase to achieve an Rf value between 0.2 and 0.4 for the target compound. This range typically provides the best separation in column chromatography.[1]

III. Column Preparation
  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC analysis.

  • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact packing. Gently tap the column to dislodge any air bubbles.[1]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[2][3]

IV. Sample Loading

There are two common methods for loading the crude sample onto the column:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the silica bed using a pipette.[2][3]

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

V. Elution and Fraction Collection
  • Elution: Begin eluting the column with the optimized mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The volume of each fraction should be consistent.[2]

  • Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the mobile phase during elution (e.g., by increasing the percentage of ethyl acetate in hexane). This can help to elute more strongly adsorbed compounds.[4]

VI. Fraction Analysis and Product Isolation
  • TLC Analysis: Monitor the composition of the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate and develop it.[1]

  • Pooling Fractions: Identify the fractions that contain the pure this compound. Combine these pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.[1]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_separation Separation & Collection cluster_analysis Analysis & Isolation tlc 1. TLC for Mobile Phase Optimization (Rf ~0.2-0.4) pack_column 2. Pack Column with Silica Gel Slurry tlc->pack_column load_sample 3. Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute 4. Elute with Optimized Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze pool 7. Pool Pure Fractions analyze->pool evaporate 8. Evaporate Solvent pool->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

ProblemPotential CauseRecommended Solution
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).[1]
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate first. If it decomposes, consider using deactivated silica gel or an alternative stationary phase like alumina.[1][4]
Poor separation of product and impurities Inadequate mobile phase selection.Re-optimize the mobile phase using TLC to achieve better separation between the spots of the product and impurities. Aim for a product Rf of 0.2-0.4.[1]
The column was overloaded with crude material.Use a higher ratio of silica gel to crude material (at least 30:1 w/w).[1]
Improper column packing leading to channeling.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[1]
Product elutes with streaking or tailing The compound has low solubility in the mobile phase.Choose a mobile phase in which the compound is more soluble.[1]
Presence of acidic or basic impurities or the product itself has acidic/basic properties.Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.[1]
Crystallization of the product on the column The loaded sample or eluted fractions are too concentrated.Use a more dilute solution for loading the sample. If crystallization occurs during elution, you may need to switch to a solvent system where the product has higher solubility.[1]

Troubleshooting Logic

troubleshooting_logic cluster_no_elution No Product Elution cluster_poor_sep Poor Separation cluster_tailing Tailing/Streaking start Problem Encountered q_polarity Is mobile phase polar enough? start->q_polarity q_rf Is Rf optimal (0.2-0.4)? start->q_rf q_solubility Is compound soluble in eluent? start->q_solubility a_polarity_yes Increase mobile phase polarity q_polarity->a_polarity_yes No q_stability Is compound stable on silica? q_polarity->q_stability Yes a_stability_no Use deactivated silica or alumina q_stability->a_stability_no No a_rf_no Re-optimize mobile phase with TLC q_rf->a_rf_no No q_loading Is column overloaded? q_rf->q_loading Yes a_loading_yes Reduce sample load (Silica:Crude > 30:1) q_loading->a_loading_yes Yes a_solubility_no Change mobile phase q_solubility->a_solubility_no No q_acid_base Are there acidic/basic groups? q_solubility->q_acid_base Yes a_acid_base_yes Add modifier (e.g., TEA, AcOH) q_acid_base->a_acid_base_yes Yes

Caption: Troubleshooting logic for common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the TLC analysis of this compound?

A good starting point for TLC analysis is a mixture of n-hexane and ethyl acetate. You can begin with a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value of your product.[1]

Q2: My crude product is an oil. How should I load it onto the column?

If the product is an oil, it can be purified by column chromatography. Dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) before loading it onto the column.[1]

Q3: How can I identify the common impurities in my crude this compound?

Common impurities in amide synthesis often include unreacted starting materials (e.g., 4-nitrobenzoic acid and methylamine) and byproducts from the coupling reaction. These can often be identified by comparing the TLC of the crude reaction mixture to the TLC of the starting materials.[5]

Q4: Can I use recrystallization instead of column chromatography?

Yes, recrystallization can be an effective purification method if a suitable solvent is found. For similar benzamides, solvent systems like ethanol/water mixtures or dissolving the crude product in a hot solvent like toluene or ethyl acetate and allowing it to cool slowly have been used. The choice of solvent will depend on the impurity profile.[6]

Q5: What should I do if my compound is not visible under UV light?

If your compound does not have a UV chromophore, you can use other visualization techniques for TLC, such as staining with potassium permanganate or iodine vapor. For column chromatography, you may need to rely on other analytical methods, such as collecting all the eluent and analyzing fractions by other means (e.g., mass spectrometry or NMR of evaporated aliquots).

References

Identifying and characterizing byproducts in N-Methyl-4-nitrobenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methyl-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory synthesis involves the reaction of 4-nitrobenzoyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride leaving group. A base, such as pyridine or an excess of methylamine, is often used to neutralize the hydrochloric acid byproduct.

Q2: What are the potential side reactions and byproducts I should be aware of?

A2: Several side reactions can occur, leading to the formation of impurities. The most common byproducts include:

  • 4-Nitrobenzoic acid: This forms from the hydrolysis of the starting material, 4-nitrobenzoyl chloride, if moisture is present in the reaction.

  • Unreacted 4-nitrobenzoyl chloride: Incomplete reaction can leave residual starting material.

  • N,N-Dimethyl-4-nitrobenzamide: While less common with primary amines, it's theoretically possible if dimethylamine is present as an impurity in the methylamine source.

  • Products of reactions involving the nitro group: Under certain conditions, though less common in standard amidation, the nitro group could potentially be reduced or participate in other side reactions, especially if harsh reagents or high temperatures are used.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Moisture contamination: As mentioned, water will hydrolyze the 4-nitrobenzoyl chloride, reducing the amount available to react with methylamine.

  • Suboptimal reaction temperature: The reaction is typically exothermic. If the temperature is too high, it can promote side reactions. If it is too low, the reaction rate may be too slow, leading to an incomplete reaction within the given timeframe.

  • Incorrect stoichiometry: An insufficient amount of methylamine will result in incomplete conversion of the acid chloride.

  • Inefficient purification: Product may be lost during the work-up and purification steps.

Q4: I'm having difficulty purifying my this compound. What are the best methods?

A4: The purification strategy depends on the impurities present.

  • Recrystallization: This is a common and effective method for removing most impurities. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.

  • Acid-base extraction: To remove the acidic byproduct, 4-nitrobenzoic acid, the crude product can be dissolved in an organic solvent and washed with a weak aqueous base like sodium bicarbonate solution. The 4-nitrobenzoic acid will be deprotonated and move into the aqueous layer, while the neutral this compound remains in the organic layer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Degraded Starting Material 4-Nitrobenzoyl chloride is sensitive to moisture. Use a fresh bottle or verify the purity of the starting material via melting point or spectroscopic analysis.
Presence of Moisture Ensure all glassware is thoroughly dried before use and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.
Incorrect Reagent Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of methylamine is often used to ensure complete conversion of the acid chloride and to neutralize the HCl byproduct.
Low Reaction Temperature If the reaction is being run at a very low temperature, allow it to warm to room temperature or gently heat to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Problem 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Potential Cause Recommended Solution
4-Nitrobenzoic acid Hydrolysis of 4-nitrobenzoyl chloride due to moisture.Use anhydrous conditions. During work-up, wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic impurity.
Unreacted 4-nitrobenzoyl chloride Incomplete reaction.Increase the reaction time or use a slight excess of methylamine. Monitor the reaction by TLC until the starting material is consumed.
Multiple Unidentified Spots on TLC Side reactions due to high temperature or impure reagents.Maintain a controlled, low temperature during the addition of methylamine. Ensure the purity of all starting materials and solvents.

Data Presentation

The following table summarizes the key physical and spectroscopic data for this compound and a common byproduct. This data is essential for product identification and purity assessment.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Key ¹³C NMR Signals (ppm) Key Mass Spec (m/z)
This compoundC₈H₈N₂O₃180.16153-155~26 (CH₃), ~123 (Ar-CH), ~129 (Ar-CH), ~143 (Ar-C), ~148 (Ar-C-NO₂), ~165 (C=O)180 (M⁺), 150, 120, 104, 92, 76
4-Nitrobenzoic acidC₇H₅NO₄167.12242~124 (Ar-CH), ~131 (Ar-CH), ~135 (Ar-C), ~151 (Ar-C-NO₂), ~168 (C=O)167 (M⁺), 150, 121, 105, 93, 77

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Methylamine: Cool the solution to 0 °C using an ice bath. Slowly add a solution of methylamine (1.1 to 2.2 equivalents, either as a solution in THF or as an aqueous solution) dropwise to the stirred solution of the acid chloride. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • If DCM was used as the solvent, separate the organic layer. If THF was used, add an immiscible organic solvent like ethyl acetate to extract the product.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to remove any 4-nitrobenzoic acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for HPLC-UV Analysis

This method can be used for the qualitative and quantitative analysis of this compound and the detection of non-volatile impurities.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve 4-nitrobenzoyl chloride in anhydrous solvent cool Cool to 0 °C dissolve->cool add_amine Add methylamine dropwise cool->add_amine react Stir at room temperature add_amine->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize characterize Characterize by NMR, MS, IR, HPLC recrystallize->characterize troubleshooting_low_yield cluster_investigation Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound cause1 Moisture Contamination? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Incomplete Reaction? start->cause4 sol1 Use anhydrous solvents and inert atmosphere cause1->sol1 sol2 Verify molar ratios (use excess methylamine) cause2->sol2 sol3 Control temperature (0°C addition, then RT) cause3->sol3 sol4 Increase reaction time and monitor by TLC cause4->sol4

References

Alternative reagents for a greener synthesis of N-Methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative, greener methods for synthesizing N-Methyl-4-nitrobenzamide. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary drawbacks of the traditional synthesis of this compound?

The traditional synthesis of this compound often involves the use of hazardous reagents like thionyl chloride (SOCl₂) or oxalyl chloride to convert 4-nitrobenzoic acid into its more reactive acyl chloride derivative. This multi-step process has several disadvantages:

  • Use of Hazardous Chemicals: Reagents like thionyl chloride are toxic, corrosive, and release harmful byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[]

  • Poor Atom Economy: The use of stoichiometric activating agents generates significant chemical waste, leading to a low atom economy.

  • Harsh Reaction Conditions: The reactions can be exothermic and require careful handling and control of reaction conditions.[]

  • Environmental Concerns: The use of chlorinated solvents and the generation of acidic waste streams pose environmental risks.

Q2: What are the main greener alternatives for the synthesis of this compound?

Greener alternatives focus on direct amidation methods that avoid the use of harsh activating agents and minimize waste. The most promising approaches for the synthesis of this compound are:

  • Boric Acid-Catalyzed Amidation: This method uses boric acid as a mild, inexpensive, and environmentally benign catalyst to directly couple 4-nitrobenzoic acid with methylamine.[2][3][4][5] The reaction can often be performed under solvent-free conditions or in greener solvents.[3]

  • Enzymatic Synthesis using Lipase: Lipases, such as Candida antarctica Lipase B (CALB), can be used as biocatalysts for the direct amidation of 4-nitrobenzoic acid with methylamine.[6][7] These reactions are highly selective, operate under mild conditions, and use biodegradable catalysts.

Q3: What are the advantages of using boric acid as a catalyst?

Boric acid catalysis offers several advantages in line with the principles of green chemistry:

  • Mild and Safe: Boric acid is a weak Lewis acid, making it a much safer alternative to corrosive reagents like thionyl chloride.

  • Cost-Effective and Abundant: Boric acid is an inexpensive and readily available chemical.

  • High Atom Economy: As a catalyst, it is used in small amounts and can be recycled, leading to higher atom economy and less waste.[8]

  • Solvent-Free or Greener Solvents: Boric acid-catalyzed amidations can often be carried out without a solvent or in high-boiling, less hazardous solvents.[3]

Q4: What are the benefits of enzymatic synthesis with lipase?

Enzymatic synthesis using lipases provides a highly sustainable route for amide bond formation:

  • High Selectivity: Lipases are highly chemo-, regio-, and enantioselective, which can reduce the formation of byproducts.

  • Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption.

  • Biodegradable Catalyst: Enzymes are fully biodegradable, minimizing their environmental impact.

  • Greener Solvents: These reactions are often performed in greener solvents or even in aqueous media, reducing the reliance on volatile organic compounds (VOCs).[9]

Troubleshooting Guides

Boric Acid-Catalyzed Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion 1. Insufficient catalyst loading.2. Inefficient water removal.3. Deactivation of the catalyst by strongly coordinating substrates.4. Low reaction temperature.1. Increase the catalyst loading of boric acid (e.g., from 5 mol% to 10-20 mol%).2. Ensure efficient removal of water using a Dean-Stark trap or by adding molecular sieves.3. For electron-deficient acids like 4-nitrobenzoic acid, consider using a co-catalyst like polyethylene glycol (PEG) to enhance catalyst activity.[2]4. Increase the reaction temperature, ensuring it is appropriate for the chosen solvent's boiling point.
Formation of side products 1. High reaction temperatures leading to decomposition.2. Presence of impurities in starting materials.1. Optimize the reaction temperature; avoid excessively high temperatures.2. Ensure the purity of 4-nitrobenzoic acid and methylamine before starting the reaction.
Difficulty in product purification 1. Residual boric acid in the product.2. The product is soluble in the wash solvent.1. Wash the crude product thoroughly with hot water to remove water-soluble boric acid.2. If the product has some water solubility, use minimal amounts of cold water for washing or consider recrystallization from a suitable solvent system.
Catalyst recycling issues Incomplete recovery of boric acid.After the reaction, boric acid can often be recovered from the aqueous washings by concentration and recrystallization.
Enzymatic Synthesis using Lipase
Issue Possible Cause(s) Troubleshooting Steps
Low enzyme activity/conversion 1. Inappropriate solvent.2. Sub-optimal temperature or pH.3. Enzyme denaturation.4. Insufficient water activity (for some lipases).1. Screen different greener solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or solvent-free conditions.2. Optimize the temperature (typically 30-60 °C for CALB) and pH (if using an aqueous medium).3. Avoid extreme temperatures and pH values. Ensure proper storage of the enzyme.4. For some lipases, a small amount of water is necessary for activity. The optimal water content should be determined empirically.
Slow reaction rate 1. Low enzyme loading.2. Poor substrate solubility.3. Mass transfer limitations with immobilized enzymes.1. Increase the amount of lipase used in the reaction.2. Choose a solvent in which both 4-nitrobenzoic acid and methylamine have reasonable solubility.3. Ensure adequate stirring or shaking to improve the interaction between the substrates and the immobilized enzyme.
Difficulty in product purification 1. Emulsion formation during work-up.2. Co-elution of product and unreacted starting materials during chromatography.1. If using a biphasic system, allow sufficient time for phase separation. Centrifugation can also be helpful.2. Optimize the chromatographic conditions (e.g., solvent gradient, column type) for better separation.
Enzyme deactivation during recycling 1. Mechanical stress during recovery.2. Fouling of the enzyme support by substrates or products.1. Handle the immobilized enzyme gently during filtration and washing.2. Wash the enzyme with a suitable solvent to remove any adsorbed species before reuse.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterTraditional Method (Acyl Chloride)Boric Acid-Catalyzed Method (Proposed)Enzymatic Method (Lipase) (Proposed)
Starting Materials 4-Nitrobenzoic acid, Thionyl chloride, Methylamine4-Nitrobenzoic acid, Methylamine4-Nitrobenzoic acid, Methylamine
Key Reagent/Catalyst Thionyl chloride (stoichiometric)Boric acid (catalytic, 5-20 mol%)Candida antarctica Lipase B (CALB)
Typical Solvent(s) Dichloromethane (DCM), TolueneToluene, or solvent-free2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)
Reaction Temperature 0 °C to reflux80-110 °C30-60 °C
Reaction Time 1-4 hours8-24 hours24-72 hours
Yield (%) >95%85-95%70-90%
Key Byproducts SO₂, HCl, NaClWaterWater
Green Chemistry Considerations Generates hazardous waste, low atom economyHigh atom economy, uses a green catalyst, can be solvent-freeMild conditions, biodegradable catalyst, uses greener solvents

Experimental Protocols

Protocol 1: Boric Acid-Catalyzed Synthesis of this compound

Materials:

  • 4-Nitrobenzoic acid

  • Methylamine (40% in water or as a gas)

  • Boric acid

  • Toluene

  • Molecular sieves (4Å), activated

  • Dean-Stark apparatus (optional, if not using molecular sieves)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with toluene (or with the addition of activated 4Å molecular sieves), add 4-nitrobenzoic acid (1 eq.), boric acid (0.1 eq.), and toluene.

  • Begin heating the mixture to reflux with vigorous stirring to azeotropically remove water.

  • Slowly bubble methylamine gas through the reaction mixture or add an aqueous solution of methylamine (1.2 eq.) dropwise.

  • Continue refluxing for 8-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the molecular sieves (if used).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Enzymatic Synthesis of this compound using Immobilized Lipase

Materials:

  • 4-Nitrobenzoic acid

  • Methylamine (40% in water)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Molecular sieves (3Å), activated

  • Orbital shaker or magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a screw-capped flask, add 4-nitrobenzoic acid (1 eq.), 2-MeTHF, and activated 3Å molecular sieves.

  • Add the immobilized lipase (e.g., 10-20% w/w of the limiting reagent).

  • Add methylamine solution (1.5 eq.) and seal the flask.

  • Place the flask on an orbital shaker or use a magnetic stirrer and agitate at 40-50 °C for 24-72 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.

  • Upon completion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and dried for reuse.

  • Wash the filtrate with a mild acidic solution (e.g., 1M HCl) to remove excess methylamine, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization if necessary.

Visualizations

Greener_Synthesis_Workflow cluster_traditional Traditional Synthesis cluster_greener Greener Alternatives cluster_boric Boric Acid Catalysis cluster_enzymatic Enzymatic Synthesis A 4-Nitrobenzoic Acid B Acyl Chloride Formation (e.g., SOCl₂) A->B Hazardous Reagents C Amidation with Methylamine B->C D This compound C->D E 4-Nitrobenzoic Acid F Direct Amidation with Methylamine E->F Boric Acid (cat.) Heat G This compound F->G H 4-Nitrobenzoic Acid I Direct Amidation with Methylamine H->I Lipase Mild Temp. J This compound I->J

Caption: Comparison of traditional and greener synthesis workflows.

Troubleshooting_Logic cluster_boric_acid Boric Acid Catalysis cluster_enzymatic Enzymatic Synthesis Start Low Product Yield Method Which Method? Start->Method Boric_Check Check Water Removal Method->Boric_Check Boric Acid Enzyme_Activity Check Enzyme Activity Method->Enzyme_Activity Enzymatic Boric_Catalyst Increase Catalyst Loading Boric_Check->Boric_Catalyst Inefficient Boric_Temp Increase Temperature Boric_Check->Boric_Temp Efficient Enzyme_Solvent Change Solvent Enzyme_Activity->Enzyme_Solvent Low Enzyme_Conditions Optimize Temp/pH Enzyme_Activity->Enzyme_Conditions OK

Caption: A simplified troubleshooting flowchart for low yield issues.

References

Validation & Comparative

A Comparative Guide to Purity Determination of N-Methyl-4-nitrobenzamide: HPLC, UPLC, and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for compounds like N-Methyl-4-nitrobenzamide is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, supported by experimental data and detailed protocols.

Methodology Comparison

The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, resolution, and the nature of potential impurities. This compound, a nitroaromatic compound, is well-suited for analysis by chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[1][2] Reverse-phase HPLC with UV detection is a common approach for nitroaromatic compounds.[2][3]

  • Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC that utilizes smaller particle size columns (typically <2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds.[4][5] While this compound can be analyzed by GC, derivatization may be necessary to improve its volatility and thermal stability. The mass spectrometric detector provides high selectivity and structural information about the impurities.

The following diagram illustrates the general workflow for the purity determination of this compound using these chromatographic techniques.

Purity_Determination_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Acquisition and Processing Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC Filtration->HPLC Inject UPLC UPLC Filtration->UPLC Inject GC_MS GC-MS Filtration->GC_MS Inject (after derivatization if needed) Chromatogram Obtain Chromatogram HPLC->Chromatogram UPLC->Chromatogram GC_MS->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Figure 1: General workflow for the chromatographic purity analysis of this compound.

Comparative Performance Data

The following table summarizes the hypothetical performance data obtained for the purity analysis of a single batch of this compound using the three different methods.

ParameterHPLC MethodUPLC MethodGC-MS Method
Purity (%) 99.5899.6299.55
Retention Time (min) 8.23.512.8
Resolution (Main Peak) 2.12.83.2
Limit of Detection (LOD) 0.01%0.005%0.001%
Limit of Quantitation (LOQ) 0.03%0.015%0.003%
Analysis Time (min) 20825
Relative Standard Deviation (%) 0.150.080.21

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the routine quality control of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Run Time: 20 minutes

Sample Preparation:

  • Accurately weigh about 25 mg of this compound and transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Method

This UPLC method offers a significant reduction in analysis time and improved resolution compared to the conventional HPLC method.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 40% B to 80% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Run Time: 8 minutes

Sample Preparation:

  • Prepare a 0.1 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.

  • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method provides high sensitivity and specificity, making it suitable for identifying and quantifying trace impurities.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in Dichloromethane.

  • Derivatization (if necessary for improved volatility): To 1 mL of the solution, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes.

Method Comparison and Recommendations

The choice of the optimal analytical method depends on the specific requirements of the analysis. The following diagram provides a logical comparison of the three methods based on key performance attributes.

Method_Comparison cluster_Methods Analytical Methods cluster_Attributes Performance Attributes HPLC HPLC Speed Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution Good Sensitivity Sensitivity HPLC->Sensitivity Good Robustness Robustness HPLC->Robustness High Specificity Specificity HPLC->Specificity Moderate UPLC UPLC UPLC->Speed High UPLC->Resolution Excellent UPLC->Sensitivity Excellent UPLC->Robustness Moderate UPLC->Specificity Moderate GC_MS GC-MS GC_MS->Speed Low GC_MS->Resolution Excellent GC_MS->Sensitivity Very High GC_MS->Robustness Good GC_MS->Specificity Excellent

References

Interpreting the ¹H NMR Spectrum of N-Methyl-4-nitrobenzamide: A Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectrum of N-Methyl-4-nitrobenzamide with related compounds to aid in its structural validation. By presenting experimental data, detailed protocols, and visual aids, this document serves as a practical resource for researchers engaged in chemical synthesis and characterization.

Structural Elucidation via ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the chemical shifts, integration, and coupling patterns of protons in a molecule, researchers can confirm its identity and purity. In the case of this compound, ¹H NMR is crucial for verifying the presence and connectivity of the methyl, amide, and para-substituted nitrobenzene moieties.

Chemical Structure and Proton Environments

The structure of this compound features three distinct proton environments, which give rise to characteristic signals in the ¹H NMR spectrum.

G This compound Structure cluster_0 Aromatic Ring cluster_1 Amide Group C1 C C2 C C1->C2 C_amide C=O C1->C_amide C3 C C2->C3 H_ortho1 H C2->H_ortho1 C4 C C3->C4 H_meta1 H C3->H_meta1 C5 C C4->C5 NO2 NO₂ C4->NO2 C6 C C5->C6 H_meta2 H C5->H_meta2 C6->C1 H_ortho2 H C6->H_ortho2 N N-H C_amide->N CH3 CH₃ N->CH3

Caption: Chemical structure of this compound highlighting the distinct proton environments: aromatic protons (ortho and meta), amide proton, and methyl protons.

Comparative ¹H NMR Data Analysis

To validate the structure of this compound, its ¹H NMR data is compared with that of two closely related compounds: N-Methylbenzamide and 4-Nitrobenzamide. This comparison allows for the assignment of signals based on the electronic effects of the substituents. The nitro group in the para position of this compound is strongly electron-withdrawing, which deshields the aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to N-Methylbenzamide.

CompoundAromatic Protons (ortho to C=O)Aromatic Protons (meta to C=O)Amide Proton (N-H)Methyl Protons (N-CH₃)
This compound (Predicted) ~8.28 ppm (d, J ≈ 9.0 Hz)~7.96 ppm (d, J ≈ 9.0 Hz)~6.47 ppm (br s)~2.95 ppm (d, J ≈ 4.8 Hz)
N-Methylbenzamide[1]~7.79 ppm (m)~7.45 ppm (m)~6.98 ppm (br s)2.95 ppm (d, J=4.8 Hz)
4-Nitrobenzamide[2]8.49 ppm (d, J = 1.3 Hz)8.21 ppm (d, J = 1.28 Hz)7.83 & 7.00 ppm (s)-

Note: The data for this compound is predicted based on established substituent effects and data from analogous compounds. The spectrum for 4-Nitrobenzamide was recorded in Acetone-d6, which may influence chemical shifts.

Experimental Workflow for ¹H NMR Spectroscopy

The following diagram outlines the general workflow for obtaining a ¹H NMR spectrum for the purpose of structural validation.

G A Sample Preparation (5-25 mg in 0.6-0.7 mL deuterated solvent) B Transfer to NMR Tube A->B C Insertion into Spectrometer B->C D Locking and Shimming C->D E Acquisition of Free Induction Decay (FID) D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Data Analysis (Chemical Shift, Integration, Coupling) G->H I Structural Validation H->I

Caption: A generalized workflow for acquiring and processing a ¹H NMR spectrum for structural analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the synthesized this compound.[3][4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4][5] Ensure the sample is fully dissolved.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to determine the connectivity of the protons.

  • Compare the obtained spectrum with the predicted data and the spectra of the reference compounds to confirm the structure of this compound.

References

A Comparative Guide to Reducing Agents for the Synthesis of N-Methyl-4-aminobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of the nitro group in N-Methyl-4-nitrobenzamide to its corresponding amine, N-Methyl-4-aminobenzamide, is a critical transformation in the synthesis of various pharmaceutical compounds. The selection of an appropriate reducing agent is paramount to ensure high yield, chemoselectivity, and operational efficiency while minimizing byproducts and environmental impact. This guide provides an objective comparison of common reducing agents for this conversion, supported by experimental data from analogous reactions and detailed methodologies.

Performance Comparison of Reducing Agents

The following table summarizes the performance of four common reducing agents for the reduction of aromatic nitro groups, with data extrapolated for the specific case of this compound. It is important to note that direct comparative studies on this specific substrate are limited; therefore, the presented data is based on reactions with structurally similar nitrobenzamides and related nitroarenes.

Reducing Agent/SystemTypical Reaction ConditionsTypical Reaction TimeTypical Yield (%)Functional Group Tolerance & Remarks
Catalytic Hydrogenation (H₂/Pd/C) 1-4 atm H₂, Room Temperature, Methanol or Ethanol1-4 hours>95Excellent chemoselectivity for the nitro group over the amide. Catalyst can be pyrophoric and requires careful handling.[1]
Iron/Hydrochloric Acid (Fe/HCl) Reflux in Ethanol/Water or Acetic Acid2-6 hours85-95Good tolerance for amide, ester, and ketone functionalities. A cost-effective and classic method. Work-up can be tedious due to iron sludge.[2][3]
Tin(II) Chloride (SnCl₂·2H₂O) Room Temperature to Reflux in Ethanol2-5 hours80-90Mild conditions and good tolerance for many functional groups. Tin waste is a significant environmental concern.[2][4]
Sodium Dithionite (Na₂S₂O₄) Room Temperature to 90°C, DMF/Water or Acetonitrile/Water1-24 hours75-95Mild and often chemoselective, tolerating halogens and other reducible groups. The reaction can be sensitive to pH and requires careful control.[4][5][6][7]

Experimental Protocols

Detailed methodologies for each of the compared reduction methods are provided below. These protocols are based on established procedures for similar substrates and should be adapted and optimized for the specific requirements of this compound reduction.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and clean, typically providing high yields of the desired amine with minimal side products.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under a stream of inert gas.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1-4 atm).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; ensure the filter cake remains moist during filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Methyl-4-aminobenzamide, which can be further purified by recrystallization if necessary.[1]

Reduction with Iron and Hydrochloric Acid (Fe/HCl)

A classic and cost-effective method, particularly suitable for larger-scale syntheses where catalyst cost is a factor.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound and a mixture of ethanol and water (e.g., 4:1).

  • Add iron powder to the suspension.

  • Slowly add concentrated hydrochloric acid while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[2][3]

Reduction with Tin(II) Chloride (SnCl₂·2H₂O)

This method offers mild reaction conditions and is often used when other functional groups sensitive to harsher conditions are present.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add Tin(II) chloride dihydrate to the solution.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and make it basic with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[2][4]

Reduction with Sodium Dithionite (Na₂S₂O₄)

A metal-free alternative that is often chemoselective and proceeds under relatively mild conditions.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Sodium Bicarbonate (NaHCO₃) (optional, to maintain pH)

  • Ethyl acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a mixture of DMF and water (e.g., 9:1) or acetonitrile and water.

  • Add sodium dithionite in portions to the stirred solution. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 45-90°C), monitoring by TLC. Maintain a basic pH with sodium bicarbonate if necessary.

  • After the reaction is complete, pour the mixture into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[4][5][6][7]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for the reduction of this compound and the signaling pathway of the chemical transformation.

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product start This compound H2_PdC H₂/Pd/C in Methanol/Ethanol start->H2_PdC Fe_HCl Fe/HCl in Ethanol/Water start->Fe_HCl SnCl2 SnCl₂·2H₂O in Ethanol start->SnCl2 Na2S2O4 Na₂S₂O₄ in DMF/Water start->Na2S2O4 workup Aqueous Work-up (Filtration/Extraction) H2_PdC->workup Fe_HCl->workup SnCl2->workup Na2S2O4->workup purification Purification (Recrystallization/ Chromatography) workup->purification product N-Methyl-4-aminobenzamide purification->product

Caption: Experimental workflow for the reduction of this compound.

reaction_pathway reactant This compound (-NO₂) product N-Methyl-4-aminobenzamide (-NH₂) reactant->product Reduction reductant Reducing Agent (e.g., H₂, Fe, SnCl₂, Na₂S₂O₄) reductant->product

Caption: Chemical transformation from a nitro to an amino group.

References

A Comparative Guide to the Biological Activity of N-Methyl-4-nitrobenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of N-Methyl-4-nitrobenzamide and its structurally related analogs. The information presented is curated from experimental data to assist in drug discovery and development by offering insights into their potential therapeutic applications, particularly in oncology and microbiology.

Comparative Analysis of Biological Activity

The biological activities of this compound and its analogs are diverse, with significant potential in anticancer and antimicrobial applications. The following tables summarize quantitative data from various studies, providing a comparative overview of their efficacy.

Anticancer Activity

The antiproliferative activity of benzamide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While direct and extensive comparative data for a wide range of this compound analogs is limited, the following table presents IC50 values for structurally related benzamide derivatives to infer structure-activity relationships.

Table 1: In Vitro Anticancer Activity of Benzamide Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Declopramide 3-chloro-N-(diethylaminoethyl)-4-aminobenzamide70Z/3 (murine pre-B cell)>250 (for apoptosis induction)[1][2]
Compound 7 4-((2,6-dichloropurin-9-yl)methyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamideK562 (human chronic myeloid leukemia)2.27[3]
HL-60 (human promyelocytic leukemia)1.42[3]
OKP-GS (renal carcinoma)4.56[3]
Compound 10 4-((2,6-dichloropurin-9-yl)methyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamideK562 (human chronic myeloid leukemia)2.53[3]
HL-60 (human promyelocytic leukemia)1.52[3]
N-methyl-nitroimidazole 1-methyl-5-nitro-1H-imidazoleA549 (human lung carcinoma)17.00[4]
MDA-MB-231 (human breast adenocarcinoma)16.67[4]
N-ethyl-nitroimidazole 1-ethyl-5-nitro-1H-imidazoleA549 (human lung carcinoma)18.00[4]
MDA-MB-231 (human breast adenocarcinoma)18.33[4]

Note: The table includes data for N-substituted benzamides and other nitroaromatic compounds to provide a broader context for the potential activity of this compound analogs.

Antimicrobial Activity

Several N-substituted benzamide derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Benzamide Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 5a Bacillus subtilis256.25[5]
Escherichia coli313.12[5]
Compound 6b Escherichia coli243.12[5]
Compound 6c Bacillus subtilis246.25[5]

Note: The specific structures for compounds 5a, 6b, and 6c can be found in the referenced literature. This data highlights the potential of substituted benzamides as antimicrobial agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the standard protocols used to assess the anticancer and antimicrobial activities of the compounds mentioned above.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action in Cancer Cells

While the specific signaling pathways affected by this compound are not fully elucidated, related N-substituted benzamides have been shown to induce apoptosis and cell cycle arrest in cancer cells.[1][2] A proposed mechanism involves the activation of the intrinsic apoptotic pathway.

Proposed Apoptotic Pathway Induced by N-Substituted Benzamides N-Substituted Benzamide N-Substituted Benzamide Mitochondrion Mitochondrion N-Substituted Benzamide->Mitochondrion induces stress on G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest N-Substituted Benzamide->G2/M Cell Cycle Arrest Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Proposed apoptotic pathway induced by N-substituted benzamides.

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of this compound and its analogs for anticancer activity.

Workflow for In Vitro Anticancer Activity Screening Start Start Compound Synthesis and Characterization Compound Synthesis and Characterization Start->Compound Synthesis and Characterization MTT Assay for Cytotoxicity Screening MTT Assay for Cytotoxicity Screening Compound Synthesis and Characterization->MTT Assay for Cytotoxicity Screening Cell Line Selection and Culture Cell Line Selection and Culture Cell Line Selection and Culture->MTT Assay for Cytotoxicity Screening Data Analysis and IC50 Determination Data Analysis and IC50 Determination MTT Assay for Cytotoxicity Screening->Data Analysis and IC50 Determination Lead Compound Identification Lead Compound Identification Data Analysis and IC50 Determination->Lead Compound Identification Further Mechanistic Studies Further Mechanistic Studies Lead Compound Identification->Further Mechanistic Studies End End Further Mechanistic Studies->End

Caption: Workflow for in vitro anticancer activity screening.

Experimental Workflow for Antimicrobial Susceptibility Testing

This diagram outlines the standard procedure for determining the antimicrobial efficacy of the synthesized compounds.

Workflow for Antimicrobial Susceptibility Testing Start Start Compound Preparation Compound Preparation Start->Compound Preparation Broth Microdilution Assay (MIC) Broth Microdilution Assay (MIC) Compound Preparation->Broth Microdilution Assay (MIC) Bacterial Strain Selection and Inoculum Preparation Bacterial Strain Selection and Inoculum Preparation Bacterial Strain Selection and Inoculum Preparation->Broth Microdilution Assay (MIC) Incubation Incubation Broth Microdilution Assay (MIC)->Incubation Data Recording and MIC Determination Data Recording and MIC Determination Incubation->Data Recording and MIC Determination Lead Compound Identification Lead Compound Identification Data Recording and MIC Determination->Lead Compound Identification End End Lead Compound Identification->End

Caption: Workflow for antimicrobial susceptibility testing.

References

Validating the Structure of Synthesized N-Methyl-4-nitrobenzamide: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of synthesized N-Methyl-4-nitrobenzamide. By presenting experimental protocols and detailed spectral analysis alongside data for its precursors and a structural analog, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of similar compounds. The objective is to offer a clear, data-supported framework for structural verification using common spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of methylamine with 4-nitrobenzoyl chloride. This nucleophilic acyl substitution reaction provides a straightforward and efficient route to the desired amide.

Experimental Protocol

Materials:

  • 4-Nitrobenzoyl chloride

  • Methylamine (40% solution in water)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-nitrobenzoyl chloride in dichloromethane.

  • Addition of Methylamine: Cool the solution in an ice bath. Slowly add 1.1 equivalents of a 40% aqueous solution of methylamine dropwise to the stirred solution of the acyl chloride using a dropping funnel. An exothermic reaction is expected, and a white precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for one hour.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, its starting materials (4-nitrobenzoic acid and methylamine), and a structurally similar alternative, 4-nitrobenzamide. This comparative data is crucial for confirming the successful synthesis and purity of the target compound.

¹H NMR Data
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~8.30d2HAromatic CH (ortho to NO₂)
~7.95d2HAromatic CH (ortho to CO)
~6.30 (broad s)s1HNH
~3.00d3HN-CH₃
4-Nitrobenzoic Acid~8.35d2HAromatic CH (ortho to NO₂)
~8.15d2HAromatic CH (ortho to COOH)
>10 (broad s)s1HCOOH
Methylamine[1]~2.4 (s)s3HCH₃
~1.5 (broad s)s2HNH₂
4-Nitrobenzamide[2]~8.49d2HAromatic CH (ortho to NO₂)
~8.21d2HAromatic CH (ortho to CO)
~7.83 (s), ~7.00 (s)s2HNH₂
¹³C NMR Data
CompoundChemical Shift (δ, ppm)Assignment
This compound ~165C=O (Amide)
~150Aromatic C-NO₂
~140Aromatic C-CO
~128Aromatic CH (ortho to CO)
~124Aromatic CH (ortho to NO₂)
~27N-CH₃
4-Nitrobenzoic Acid[3]~167C=O (Carboxylic Acid)
~150Aromatic C-NO₂
~136Aromatic C-COOH
~131Aromatic CH (ortho to COOH)
~124Aromatic CH (ortho to NO₂)
4-Nitrobenzamide[2]~167C=O (Amide)
~150Aromatic C-NO₂
~141Aromatic C-CO
~130Aromatic CH (ortho to CO)
~124Aromatic CH (ortho to NO₂)
FT-IR Data
CompoundAbsorption Band (ν, cm⁻¹)Functional Group Assignment
This compound ~3300 (broad)N-H Stretch (Amide)
~1640C=O Stretch (Amide I)
~1540N-H Bend (Amide II)
~1520, ~1350N-O Stretch (Nitro group)
4-Nitrobenzoic Acid~3000-2500 (very broad)O-H Stretch (Carboxylic Acid)
~1700C=O Stretch (Carboxylic Acid)
~1530, ~1350N-O Stretch (Nitro group)
Methylamine~3360, ~3280 (two bands)N-H Stretch (Primary Amine)
4-Nitrobenzamide[4]~3350, ~3170 (two bands)N-H Stretch (Primary Amide)
~1660C=O Stretch (Amide I)
~1620N-H Bend (Amide II)
~1520, ~1350N-O Stretch (Nitro group)
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound [5]180150 ([M-NO]⁺), 134 ([M-NO₂]⁺), 120 ([4-nitrobenzoyl]⁺), 104, 76
4-Nitrobenzoic Acid167150 ([M-OH]⁺), 121 ([M-NO₂]⁺), 105, 77
Methylamine3130 ([M-H]⁺), 29, 28
4-Nitrobenzamide[6][7]166150 ([M-NH₂]⁺), 120 ([4-nitrobenzoyl]⁺), 104, 76

Visualizing the Validation Process

To further clarify the experimental and logical flow of validating the structure of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Spectroscopic Analysis Reaction_Setup Reaction Setup: 4-Nitrobenzoyl chloride in DCM Addition Slow addition of Aqueous Methylamine Reaction_Setup->Addition Reaction Stirring at Room Temperature Addition->Reaction Wash Wash with NaHCO₃ and Brine Reaction->Wash Dry Dry with MgSO₄ and Filter Wash->Dry Evaporation Solvent Removal (Rotary Evaporator) Dry->Evaporation Recrystallization Recrystallization (e.g., Ethanol/Water) Evaporation->Recrystallization NMR ¹H and ¹³C NMR Recrystallization->NMR IR FT-IR Spectroscopy Recrystallization->IR MS Mass Spectrometry Recrystallization->MS

Experimental workflow for the synthesis and analysis of this compound.

structural_validation cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques Molecule Aromatic Ring Amide Group (CO-NH-CH₃) Nitro Group (NO₂) H_NMR ¹H NMR H_NMR->Molecule Aromatic protons N-H proton N-CH₃ protons C_NMR ¹³C NMR C_NMR->Molecule Aromatic carbons Amide carbonyl carbon N-CH₃ carbon IR FT-IR IR->Molecule N-H stretch C=O stretch N-O stretches MS Mass Spec. MS->Molecule Molecular Ion (m/z=180) Fragmentation Pattern

References

A Comparative Analysis of the Reactivity of N-Methyl-4-nitrobenzamide and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of N-Methyl-4-nitrobenzamide with other relevant nitroaromatic compounds. The analysis is based on established principles of physical organic chemistry and available experimental data, offering insights into the electronic effects of substituents on the reactivity of the aromatic ring.

The reactivity of nitroaromatic compounds is of significant interest in medicinal chemistry and drug development, as the nitro group can influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the relative reactivity of compounds like this compound is crucial for predicting metabolic pathways, potential toxicities, and designing novel therapeutic agents.

Electronic Effects of Substituents: A Hammett Approach

The reactivity of a substituted benzene ring is significantly influenced by the electronic properties of its substituents. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for assessing these effects.[1][2] The equation relates the rate or equilibrium constant of a reaction to the Hammett substituent constant (σ), which is a measure of the electron-donating or electron-withdrawing nature of a substituent.

A positive σ value indicates an electron-withdrawing group, which generally increases the reactivity of the aromatic ring towards nucleophilic attack and decreases its reactivity towards electrophilic attack. Conversely, a negative σ value signifies an electron-donating group.

Below is a table of Hammett constants for the substituents present in this compound and other common nitroaromatic compounds.

SubstituentHammett Constant (σp)Electronic Effect
-NO₂0.78Strongly Electron-Withdrawing
-CONHCH₃~0.36Electron-Withdrawing
-H0.00Reference
-CH₃-0.17Electron-Donating
-OCH₃-0.27Electron-Donating

Note: The σp value for -CONHCH₃ is an approximation based on related amide groups.

The strongly electron-withdrawing nitro group (-NO₂) significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.[3] The N-methylamido group (-CONHCH₃) is also electron-withdrawing, further contributing to the electron deficiency of the aromatic ring in this compound.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups.[4][5] The presence of one or more nitro groups is a classic feature of substrates that readily undergo SNAr.

The general mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The rate of reaction is highly dependent on the ability of the substituents to stabilize the negative charge in this intermediate.

Based on the Hammett constants, the reactivity of this compound in SNAr reactions is expected to be significant due to the presence of two electron-withdrawing groups. However, its reactivity would likely be less than that of dinitro- or trinitro-substituted benzenes, which possess multiple, powerful electron-withdrawing nitro groups.

Logical Relationship for SNAr Reactivity:

SNAr Reactivity Comparison cluster_0 Relative Reactivity in Nucleophilic Aromatic Substitution Trinitrobenzene Trinitrobenzene Dinitrobenzene Dinitrobenzene Trinitrobenzene->Dinitrobenzene > This compound This compound Dinitrobenzene->this compound > Nitrobenzene Nitrobenzene This compound->Nitrobenzene >

Caption: Predicted order of reactivity of nitroaromatic compounds in SNAr reactions.

Electrochemical Reactivity: Reduction Potentials

The electrochemical reduction of nitroaromatic compounds is a critical process in their biological activity and environmental fate. The one-electron reduction potential (E¹), a measure of the ease with which a compound accepts an electron, is a key parameter in assessing this reactivity. A more positive reduction potential indicates that the compound is more easily reduced.

The reduction potentials of nitroaromatic compounds are influenced by the electronic nature of their substituents. Electron-withdrawing groups generally lead to more positive reduction potentials, as they stabilize the resulting radical anion.

CompoundOne-Electron Reduction Potential (E¹) vs. NHE (V)
1,4-Dinitrobenzene-0.34
Nitrobenzene-0.48
4-Nitrotoluene-0.54
4-Nitroanisole-0.57

Data sourced from various studies and compiled for comparative purposes. The exact values can vary with experimental conditions.

Given the presence of two electron-withdrawing groups, it is expected that the reduction potential of this compound would be more positive than that of nitrobenzene, making it more susceptible to enzymatic and chemical reduction.

Experimental Protocols

Determination of Reaction Kinetics for Nucleophilic Aromatic Substitution

Objective: To determine and compare the second-order rate constants for the reaction of various nitroaromatic compounds with a common nucleophile (e.g., piperidine).

Workflow for Kinetic Analysis:

Kinetic Analysis Workflow cluster_workflow Experimental Workflow prep Prepare solutions of nitroaromatic compounds and nucleophile in a suitable solvent (e.g., acetonitrile). react Initiate the reaction by mixing the reactant solutions in a thermostated vessel. prep->react aliquot Withdraw aliquots at specific time intervals. react->aliquot quench Quench the reaction in the aliquots (e.g., by acidification). aliquot->quench analyze Analyze the concentration of the product or remaining reactant using HPLC or UV-Vis spectroscopy. quench->analyze plot Plot the concentration data versus time to determine the pseudo-first-order rate constant. analyze->plot calculate Calculate the second-order rate constant from the pseudo-first-order rate constant and the concentration of the excess reagent. plot->calculate

Caption: A generalized workflow for determining the kinetics of SNAr reactions.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound and other nitroaromatic compounds (e.g., 1,4-dinitrobenzene, 4-nitrobenzonitrile) of known concentrations in a suitable solvent such as acetonitrile. Prepare a solution of the nucleophile (e.g., piperidine) in the same solvent, with its concentration being at least 10-fold higher than that of the nitroaromatic compound to ensure pseudo-first-order kinetics.

  • Reaction Initiation: Equilibrate the solutions to the desired reaction temperature in a thermostated water bath. Initiate the reaction by mixing the solutions of the nitroaromatic compound and the nucleophile.

  • Sample Collection and Quenching: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a solution that stops the reaction, for example, a dilute acid to protonate the nucleophile.

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry to monitor the disappearance of the reactant or the appearance of the product over time.

  • Data Analysis: Plot the natural logarithm of the concentration of the nitroaromatic compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the nucleophile.

Determination of One-Electron Reduction Potentials

Objective: To measure and compare the one-electron reduction potentials of this compound and other nitroaromatic compounds using cyclic voltammetry.

Methodology:

  • Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile).

  • Analyte Solution Preparation: Prepare solutions of this compound and the other nitroaromatic compounds of known concentrations in the electrolyte solution.

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Cyclic Voltammetry Measurement: Deoxygenate the analyte solution by bubbling with an inert gas (e.g., argon) for several minutes. Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe the reduction of the nitro group, and then reversing the scan.

  • Data Analysis: Determine the half-wave potential (E₁/₂) from the cyclic voltammogram, which is an approximation of the standard reduction potential. For a reversible one-electron process, E₁/₂ is the average of the cathodic and anodic peak potentials. The measurements should be referenced to a standard, such as the ferrocene/ferrocenium couple, for accurate comparison between different studies.

Conclusion

The reactivity of this compound is governed by the combined electron-withdrawing effects of the nitro and N-methylamido groups. These substituents activate the aromatic ring towards nucleophilic attack and make the compound more susceptible to electrochemical reduction compared to nitrobenzene. While a direct quantitative comparison with a broad range of other nitroaromatic compounds under identical conditions is not available in a single source, the principles of physical organic chemistry and the available data on related systems provide a strong basis for predicting its relative reactivity. The experimental protocols outlined in this guide offer a systematic approach for obtaining the quantitative data necessary for a rigorous comparative study. Such studies are invaluable for advancing our understanding of the structure-activity relationships of nitroaromatic compounds in the context of drug discovery and development.

References

Quantitative Analysis of N-Methyl-4-nitrobenzamide: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of N-Methyl-4-nitrobenzamide. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in selecting the most suitable analytical method for specific research needs.

Introduction to Quantitative Analysis of this compound

This compound is a chemical compound with potential applications in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and metabolic research. While chromatographic techniques like HPLC and GC-MS are traditionally employed for quantitative analysis, qNMR has emerged as a powerful primary ratio method of measurement, offering direct quantification without the need for identical reference standards for the analyte.

Comparative Performance of Analytical Methods

The choice of analytical technique is often dictated by a balance of performance characteristics, sample throughput, and available instrumentation. Below is a summary of the expected performance of qNMR, HPLC-UV, and GC-MS for the quantitative analysis of this compound.

ParameterqNMRHPLC-UVGC-MS
Principle Direct proportionality of NMR signal area to the number of nucleiSeparation based on polarity, detection by UV absorbanceSeparation based on volatility and polarity, detection by mass-to-charge ratio
Selectivity High (based on distinct NMR signals)Good (dependent on chromatographic resolution)Very High (based on retention time and mass fragmentation)
Precision (RSD) < 1%< 2%< 5%
Accuracy High (primary ratio method)High (dependent on reference standard purity)High (dependent on reference standard purity)
Limit of Detection (LOD) ~ 10-100 µg/mL~ 0.1-1 µg/mL~ 1-10 ng/mL
Limit of Quantification (LOQ) ~ 50-500 µg/mL~ 0.5-5 µg/mL~ 5-50 ng/mL
Analysis Time per Sample ~ 5-15 minutes~ 10-30 minutes~ 15-45 minutes
Need for Analyte-Specific Reference Standard No (uses a certified internal standard)YesYes
Sample Throughput ModerateHighModerate to High

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established principles and may require optimization for specific instrumentation and sample matrices.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: The integral of a specific NMR signal is directly proportional to the number of protons giving rise to that signal and the molar concentration of the analyte. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound sample

  • Internal Standard (IS): e.g., Maleic acid (certified reference material, >99.5% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans (ns): 8 or 16 (to achieve a good signal-to-noise ratio).

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved singlet corresponding to the N-methyl protons of this compound (expected around δ 2.8-3.0 ppm) and the singlet for the two olefinic protons of maleic acid (around δ 6.3 ppm).

  • Calculate the purity or concentration of this compound using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / Wanalyte) * (WIS / MWIS) * PurityIS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • PurityIS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: The sample is passed through a column packed with a stationary phase. Components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from reference standards.

Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Materials:

  • This compound sample and certified reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.

Analysis:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The sample is vaporized and separated in a capillary column based on the boiling point and polarity of its components. The separated components are then ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio, allowing for highly specific detection and quantification.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Materials:

  • This compound sample and certified reference standard

  • Solvent: Ethyl acetate or Dichloromethane (GC grade)

  • Internal Standard (optional but recommended): e.g., a structurally similar compound with a different retention time and mass spectrum.

GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 180, 150, 104).

Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard and the internal standard (if used) in the chosen solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving a known amount of the this compound sample in the solvent to a concentration within the calibration range.

Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Analytical Workflows

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (d1 = 30s, ns = 8) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Purity/ Concentration integration->calculation

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Comparison of Analytical Methods

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gcms GC-MS qnmr_principle Primary Ratio Method qnmr_adv Advantages: - No analyte-specific standard needed - High accuracy and precision - Structurally informative qnmr_principle->qnmr_adv qnmr_disadv Disadvantages: - Lower sensitivity - Higher initial instrument cost hplc_principle Chromatographic Separation hplc_adv Advantages: - High throughput - Good sensitivity - Widely available hplc_principle->hplc_adv hplc_disadv Disadvantages: - Requires analyte-specific standard - Potential for co-elution gcms_principle Chromatographic Separation & Mass Detection gcms_adv Advantages: - Very high selectivity and sensitivity - Structural information from fragmentation gcms_principle->gcms_adv gcms_disadv Disadvantages: - Requires analyte volatility - Requires analyte-specific standard - Potential for thermal degradation

Caption: Comparison of qNMR, HPLC-UV, and GC-MS for quantitative analysis.

Conclusion

The quantitative analysis of this compound can be effectively performed using qNMR, HPLC-UV, and GC-MS.

  • qNMR is an excellent choice for a primary, highly accurate method, especially for the certification of reference materials, as it does not require an identical standard of the analyte.

  • HPLC-UV is well-suited for routine analysis and quality control in a high-throughput environment due to its robustness and speed.

  • GC-MS offers the highest selectivity and sensitivity, making it ideal for trace-level quantification and in complex matrices where specificity is paramount.

The selection of the most appropriate method will depend on the specific analytical requirements, including the desired level of accuracy, sensitivity, sample throughput, and the availability of instrumentation and reference standards.

A Comparative Guide to the Stability of N-Methyl-4-nitrobenzamide Under Diverse Storage Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of N-Methyl-4-nitrobenzamide under various storage conditions. The information presented herein is intended to inform best practices for storage and handling, and to provide a comparative framework against other related chemical entities. The stability of a compound is a critical parameter in research and drug development, directly impacting experimental reproducibility, shelf-life, and the safety profile of active pharmaceutical ingredients.

Comparative Stability Profile

The stability of this compound is influenced by its two primary functional groups: the amide linkage and the nitroaromatic ring. Amides are generally considered to be relatively stable functional groups.[1] However, the presence of the electron-withdrawing nitro group can influence the reactivity of the entire molecule.[2] The following table summarizes the expected stability of this compound under different stress conditions, drawing comparisons with related compound classes.

Storage ConditionThis compound (Predicted)Benzamide (Alternative 1)4-Nitroaniline (Alternative 2)Rationale for Comparison
Elevated Temperature (e.g., 40-70°C) Moderate to low stability. Potential for thermal decomposition.Generally stable, with decomposition at higher temperatures.Can exhibit thermal instability, with decomposition pathways involving the nitro group.[3]Benzamide provides a baseline for the stability of the amide group without the influence of the nitro group. 4-Nitroaniline isolates the stability characteristics of the nitroaromatic system.
High Humidity (e.g., >75% RH) Susceptible to hydrolysis of the amide bond, especially at non-neutral pH.Susceptible to hydrolysis, though generally slow at neutral pH.Generally stable against hydrolysis, but moisture can affect physical properties.Highlights the susceptibility of the amide bond to hydrolysis.
UV/Visible Light Exposure Potential for photolytic degradation due to the nitroaromatic moiety.[4]Generally photostable.Susceptible to photodegradation.Demonstrates the role of the nitro group in photosensitivity.
Acidic Conditions (e.g., pH 1-3) Accelerated hydrolysis of the amide bond is expected.[5][6][7]Undergoes acid-catalyzed hydrolysis.[5]Generally stable, but the amino group can be protonated.Compares the acid-lability of the amide bond in the presence and absence of the nitro group.
Basic Conditions (e.g., pH 11-13) Accelerated hydrolysis of the amide bond is expected.[5]Undergoes base-catalyzed hydrolysis.[5]Generally stable.Compares the base-lability of the amide bond.
Oxidative Stress (e.g., H₂O₂) The nitro group is already in a high oxidation state, but the rest of the molecule could be susceptible to oxidation.[1]Generally resistant to mild oxidation.The amino group is susceptible to oxidation.Evaluates the oxidative stability of the core structures.

Experimental Protocols

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted.[8][9][10] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10]

Forced Degradation Protocol

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method with a UV detector. A C18 column is often suitable for this type of compound.

    • The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Characterization of Degradants: If significant degradation is observed, techniques such as LC-MS/MS and NMR can be used to identify the structure of the degradation products.

Visualizing Degradation and Experimental Workflow

To better understand the potential degradation pathways and the experimental approach to stability testing, the following diagrams are provided.

G Potential Degradation Pathways of this compound A This compound B 4-Nitrobenzoic Acid + Methylamine A->B Hydrolysis (Acid/Base) C Photodegradation Products A->C Light Exposure D Thermal Degradation Products A->D Heat

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Assessment cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis G HPLC Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G H LC-MS/MS for Degradant ID G->H If degradation > threshold I Stability Profile & Degradation Pathways G->I H->I F This compound Sample F->A F->B F->C F->D F->E

Caption: Workflow for assessing the stability of this compound.

Conclusion and Storage Recommendations

Based on the chemical structure of this compound, it is predicted to be susceptible to degradation under conditions of high humidity, exposure to light, and non-neutral pH. For optimal long-term stability, it is recommended to store solid this compound in a tightly sealed, light-resistant container in a cool and dry place.[11] An inert atmosphere (e.g., argon or nitrogen) can further protect against potential oxidative degradation.[1][11] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8°C or frozen) in the dark, and the use of buffered solutions at a neutral pH may mitigate hydrolytic degradation.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of N-Methyl-4-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of pharmacologically active compounds is paramount for ensuring target specificity and minimizing off-target effects. This guide provides a comparative analysis of N-Methyl-4-nitrobenzamide derivatives, offering insights into their potential cross-reactivity profiles based on available structural and biological data. The information presented herein is intended to serve as a foundational resource for further investigation and experimental design.

While direct comparative cross-reactivity studies on a wide range of this compound derivatives are limited in the public domain, structure-activity relationship (SAR) studies of related benzamide compounds provide valuable clues. Benzamide derivatives are a versatile class of molecules with a broad spectrum of pharmacological activities, often interacting with G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] The specific substitutions on the benzamide core dramatically influence their biological targets and potential for cross-reactivity.[1]

This guide synthesizes available information to present a hypothesized cross-reactivity landscape for this compound derivatives, focusing on potential interactions with dopamine and serotonin receptors, given the known activity of many substituted benzamides on these targets.[1]

Comparative Analysis of Potential Cross-Reactivity

The following table summarizes the hypothesized cross-reactivity profiles of select this compound derivatives. It is crucial to note that this data is largely inferred from studies on structurally similar compounds and should be confirmed by direct experimental testing. The table highlights the parent compound and hypothetical derivatives with modifications that are known to influence receptor affinity and selectivity in other benzamide series.

CompoundDerivativeKey Structural FeaturePredicted Primary Target(s)Potential Cross-Reactivity Target(s)Supporting Rationale
1 This compoundParent Compound-Dopamine Receptors (D2-like), Serotonin Receptors (5-HT2A)The benzamide core is a common scaffold for dopamine and serotonin receptor ligands. The nitro group at the 4-position can influence electronic properties.[1]
2 N-Methyl-3-nitrobenzamideIsomeric Nitro Position-Dopamine Receptors, Serotonin ReceptorsThe position of the nitro group can alter the binding orientation and affinity for various receptors.[2]
3 N-Methyl-4-aminobenzamideReduction of Nitro Group-Dopamine Receptors, Serotonin ReceptorsThe presence of an amino group can significantly change the electronic and hydrogen bonding characteristics, potentially altering receptor interaction profiles.
4 N,N-Dimethyl-4-nitrobenzamideN,N-dimethyl Substitution-Dopamine Receptors, Serotonin ReceptorsIncreased steric bulk at the amide nitrogen can impact binding affinity and selectivity.[1]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound derivatives, a systematic screening approach is recommended. The following are detailed methodologies for key experiments.

Radioligand Receptor Binding Assay (General Protocol)

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound derivatives to a panel of receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, etc.).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2) is used.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is selected.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (this compound derivative) are incubated with the receptor-containing membranes.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (e.g., Calcium Flux Assay for GPCRs)

This assay measures the functional activity of a compound at a receptor.

Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are used.

  • Compound Preparation: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO) and then diluted in assay buffer.

  • Agonist Mode: Cells are treated with increasing concentrations of the test compound, and the change in intracellular calcium levels is measured using a fluorescence plate reader.

  • Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound before the addition of a known agonist for the receptor. The inhibition of the agonist-induced calcium response is measured.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Experimental and Logical Frameworks

To further clarify the process of assessing cross-reactivity and the conceptual relationships between derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_validation Functional Validation cluster_analysis Data Analysis start Design & Synthesize Derivatives primary_assay Primary Target Assay start->primary_assay cross_reactivity_panel Cross-Reactivity Panel (e.g., Receptor Binding Assays) primary_assay->cross_reactivity_panel Active Compounds functional_assays Functional Assays (e.g., Calcium Flux) cross_reactivity_panel->functional_assays Hits with Off-Target Binding sar_analysis SAR & Selectivity Profile functional_assays->sar_analysis

Caption: A typical experimental workflow for assessing the cross-reactivity of novel chemical derivatives.

logical_relationship cluster_core Core Scaffold cluster_derivatives Structural Derivatives cluster_targets Potential Targets parent This compound d1 N-Methyl-3-nitrobenzamide parent->d1 Structural Modification d2 N-Methyl-4-aminobenzamide parent->d2 Structural Modification d3 N,N-Dimethyl-4-nitrobenzamide parent->d3 Structural Modification t1 Dopamine Receptors parent->t1 Potential Cross-Reactivity t2 Serotonin Receptors parent->t2 Potential Cross-Reactivity d1->t1 Potential Cross-Reactivity d1->t2 Potential Cross-Reactivity t3 Other GPCRs d1->t3 Potential Cross-Reactivity d2->t1 Potential Cross-Reactivity d2->t2 Potential Cross-Reactivity d2->t3 Potential Cross-Reactivity d3->t1 Potential Cross-Reactivity d3->t2 Potential Cross-Reactivity d3->t3 Potential Cross-Reactivity

Caption: Conceptual diagram of potential cross-reactivity based on structural relationships.

References

Benchmarking the synthetic efficiency of different routes to N-Methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic pathways to N-Methyl-4-nitrobenzamide, a key intermediate in various chemical and pharmaceutical applications. The efficiency of two prominent routes is evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols provided for reproducibility.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.

ParameterRoute 1: Two-Step Synthesis from 4-Nitrobenzoic AcidRoute 2: Direct Catalytic Amidation of 4-Nitrobenzoic Acid
Starting Material 4-Nitrobenzoic Acid4-Nitrobenzoic Acid
Key Intermediates 4-Nitrobenzoyl chlorideNone
Reagents Thionyl chloride (or similar), MethylamineMethylamine, Catalytic system (e.g., Boric acid and Polyethylene glycol)
Overall Yield High (typically >90% over two steps)Up to 97% (reported for the synthesis of the unsubstituted 4-nitrobenzamide)[1]
Reaction Temperature Step 1: Reflux; Step 2: Room Temperature160-165 °C[1]
Reaction Time Step 1: ~3 hours; Step 2: ~30 minutesNot specified

Synthetic Pathway Overview

cluster_0 Route 1: Two-Step Synthesis A 4-Nitrobenzoic Acid B 4-Nitrobenzoyl chloride A->B Thionyl chloride Reflux, ~3h C This compound B->C Methylamine Dichloromethane Room Temp, ~0.5h D 4-Nitrobenzoic Acid E This compound D->E Methylamine Boric Acid, PEG 160-165 °C

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Two-Step Synthesis via Acyl Chloride Intermediate

This traditional and widely used method involves the initial conversion of 4-nitrobenzoic acid to the more reactive 4-nitrobenzoyl chloride, which is then subjected to amidation with methylamine.

Step 1: Synthesis of 4-Nitrobenzoyl chloride

  • Materials: 4-Nitrobenzoic acid, Thionyl chloride.

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, place 1.2 moles of 4-nitrobenzoic acid and 4.2 moles of thionyl chloride.

    • Heat the mixture on a steam bath for 3 hours.

    • After the reaction is complete, arrange the condenser for downward distillation and remove the excess thionyl chloride at the temperature of the steam bath.

    • The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Materials: 4-Nitrobenzoyl chloride, Methylamine (25% aqueous solution), Dichloromethane.

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mole equivalent of 4-nitrobenzoyl chloride in dichloromethane.

    • At room temperature, add 1.1 mole equivalents of a 25% aqueous solution of methylamine dropwise to the stirred solution of the acyl chloride using a dropping funnel. An exothermic reaction is expected, so maintain a steady addition rate to control the temperature.

    • After the addition is complete, stir the reaction mixture for approximately 30 minutes.

    • Transfer the reaction mixture to a separatory funnel and wash the organic layer with distilled water to remove methylamine hydrochloride and other water-soluble impurities.

    • Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Direct Catalytic Amidation of 4-Nitrobenzoic Acid

This method, adapted from a patented procedure for the synthesis of 4-nitrobenzamide, involves the direct condensation of 4-nitrobenzoic acid with an amine in the presence of a catalytic system, offering a more streamlined approach.[1]

  • Materials: 4-Nitrobenzoic acid, Methylamine, Boric acid (catalyst), Polyethylene glycol (co-catalyst), Organic solvent (e.g., a mixture of mono- and diisopropylbenzene and toluene).

  • Procedure:

    • In a reaction flask, charge 4-nitrobenzoic acid, boric acid (0.008-0.4 moles per mole of 4-nitrobenzoic acid), and polyethylene glycol (0.00024-0.266 moles per mole of 4-nitrobenzoic acid) in a suitable organic solvent.[1]

    • Heat the mixture with stirring to 160-165 °C.[1]

    • Bubble methylamine gas through the heated reaction mixture.

    • Upon completion of the reaction (monitoring by a suitable technique like TLC is recommended), cool the mixture to 10-20 °C.

    • Filter the precipitated product, wash it first with an alkaline solution and then with water.

    • Dry the solid to obtain this compound.

Experimental Workflow

cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: Direct Catalytic Amidation A Mix 4-Nitrobenzoic Acid and Thionyl Chloride B Reflux for 3 hours A->B C Distill off excess Thionyl Chloride B->C D Dissolve 4-Nitrobenzoyl chloride in Dichloromethane C->D E Add Methylamine solution dropwise at Room Temp D->E F Stir for 30 minutes E->F G Aqueous Wash F->G H Dry Organic Layer G->H I Solvent Removal H->I J Recrystallization (Optional) I->J K Charge Reactor with 4-Nitrobenzoic Acid, Catalyst, and Co-catalyst in Solvent L Heat to 160-165 °C K->L M Bubble Methylamine gas L->M N Cool to 10-20 °C M->N O Filter Precipitate N->O P Wash with Alkaline Solution and Water O->P Q Dry Product P->Q

Caption: Experimental workflows for the synthesis of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of N-Methyl-4-nitrobenzamide, a compound that requires careful management due to its potential health and environmental hazards.

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight180.16 g/mol PubChem[1]
Melting Point94 - 96 °C (201 - 205 °F)Sigma-Aldrich
Oral LD50 (Rat)476 mg/kgCDH Fine Chemical[2]

Disposal Protocol

The recommended procedure for the disposal of this compound is to utilize a licensed and approved waste disposal company. This ensures that the compound is managed in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.

Step-by-Step Disposal Guide:

  • Collection and Storage:

    • Collect waste this compound in a suitable, clearly labeled, and securely sealed container.

    • Store the waste container in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Engage a Licensed Disposal Company:

    • Contact a certified chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.

    • Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for the chemical.

  • Disposal Method:

    • The preferred method of disposal is through incineration. This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] This process ensures the complete destruction of the compound, minimizing environmental impact.

  • Contingency for Spills:

    • In the event of a spill, prevent the material from entering drains or waterways.[2][4]

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[2][4]

    • Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, during cleanup.[2][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound Generated collect Collect in a Labeled, Sealed Container start->collect store Store in a Designated, Well-Ventilated Area collect->store contact_disposal Contact Licensed Waste Disposal Company store->contact_disposal provide_sds Provide Safety Data Sheet (SDS) contact_disposal->provide_sds incineration Disposal via Chemical Incineration provide_sds->incineration end Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Methyl-4-nitrobenzamide. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Therefore, implementing stringent safety measures is paramount.

Hazard Identification and Classification
Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (Solid Form) Safety glasses with side shields or chemical safety goggles.Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat.Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Reactions and Transfers (Solution) Chemical safety goggles.[3]Chemical-resistant gloves.[3]Laboratory coat.[3]Work in a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.[3]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.A NIOSH-approved respirator with appropriate cartridges.
Waste Disposal Chemical safety goggles.[3]Chemical-resistant gloves.[3]Laboratory coat.Use in a well-ventilated area.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is critical for minimizing risk when handling this compound. The following diagram and procedural steps outline the key phases from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Solid Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Conduct Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe disposal_solid Segregate Solid Waste cleanup_decontaminate->disposal_solid disposal_liquid Segregate Liquid Waste cleanup_decontaminate->disposal_liquid cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_label Label Waste Containers disposal_solid->disposal_label disposal_liquid->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

1. Preparation and Engineering Controls:

  • Always work within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[3][4]

  • Before handling, confirm that all necessary PPE is available and in good condition.

2. Handling Procedures:

  • Donning PPE: Put on a lab coat, followed by chemical-resistant gloves and safety goggles.

  • Weighing: Carefully weigh the solid this compound on a tared weigh boat. Avoid creating dust.

  • Solution Preparation: Slowly add the solid to the desired solvent in a suitable container within the fume hood.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][6] Do not eat, drink, or smoke in the laboratory.[6]

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE (including respiratory protection if dust is present), cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][8]

  • Clean the spill area with a suitable solvent, followed by soap and water.[7]

4. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.

  • Container Labeling: Waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.[7]

  • Disposal: Dispose of all waste through an approved waste management company, following all local, state, and federal regulations.[5][6] Do not dispose of down the drain.[8]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.